molecular formula C5H3Br2ClN2 B581542 3,5-Dibromo-6-chloropyridin-2-amine CAS No. 1261269-84-4

3,5-Dibromo-6-chloropyridin-2-amine

Cat. No.: B581542
CAS No.: 1261269-84-4
M. Wt: 286.351
InChI Key: IPUVLSFBMNPJSH-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-chloropyridin-2-amine is a useful research compound. Its molecular formula is C5H3Br2ClN2 and its molecular weight is 286.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-6-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUVLSFBMNPJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704812
Record name 3,5-Dibromo-6-chloropyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-84-4
Record name 3,5-Dibromo-6-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3,5-Dibromo-6-chloropyridin-2-amine (CAS 1261269-84-4): A Versatile Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Polyhalogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties and ability to engage in key biological interactions, such as hydrogen bonding with enzyme hinge regions, make it a privileged structure in drug design.[1][2] Within this class, polyhalogenated aminopyridines have emerged as exceptionally valuable building blocks. The presence of multiple, distinct halogen atoms on the pyridine ring allows for selective, sequential functionalization through a variety of cross-coupling reactions. This enables the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) for lead optimization.

This in-depth technical guide focuses on 3,5-Dibromo-6-chloropyridin-2-amine (CAS Number: 1261269-84-4), a strategically substituted aminopyridine with significant potential for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its chemical properties, a proposed synthetic route based on established chemical principles, its reactivity profile, and its potential applications in contemporary drug discovery.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.

Chemical Properties
PropertyValueSource
CAS Number 1261269-84-4[4]
Molecular Formula C₅H₃Br₂ClN₂[5]
Molecular Weight 286.35 g/mol [4]
IUPAC Name This compound[5]
XLogP3 2.8[4]
Topological Polar Surface Area 38.9 Ų[4]
Purity (Typical) ≥95%[5]
Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Proposed Synthesis Pathway and Mechanistic Rationale

While a specific, peer-reviewed synthesis for this compound has not been detailed in the public literature, a plausible and efficient synthetic route can be proposed based on established methods for the halogenation of aminopyridines.[6][7] The proposed pathway commences with the commercially available 2-amino-6-chloropyridine.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction Step cluster_product Target Molecule Start 2-Amino-6-chloropyridine Reaction Electrophilic Bromination Start->Reaction N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Room Temperature Product This compound Reaction->Product

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Proposed Protocol: Electrophilic Bromination
  • Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise at room temperature. The use of a slight excess of NBS is intended to drive the reaction to completion for the di-bromination.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired this compound.

Causality and Experimental Choices
  • Choice of Starting Material: 2-amino-6-chloropyridine is a logical precursor as the amino group is a strong activating group for electrophilic aromatic substitution, directing the incoming electrophiles (bromine) to the ortho and para positions (positions 3 and 5).

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine, often preferred over liquid bromine for its ease of handling and for minimizing the formation of polybrominated byproducts under controlled conditions.[6]

  • Solvent Selection: Aprotic solvents like acetonitrile or dichloromethane are chosen to avoid competitive reactions with the solvent that can occur with protic solvents.

  • Stoichiometry: The use of approximately two equivalents of NBS is crucial for achieving di-bromination at both the 3 and 5 positions. The reaction is expected to proceed stepwise, with the formation of the mono-brominated intermediate (2-amino-3-bromo-6-chloropyridine or 2-amino-5-bromo-6-chloropyridine) followed by a second bromination.

Reactivity Profile and Synthetic Utility

The true value of this compound lies in its potential for selective, sequential functionalization. The three different halogen atoms (two bromines and one chlorine) exhibit differential reactivity in transition-metal-catalyzed cross-coupling reactions, which can be exploited for the construction of highly decorated pyridine cores.

Reactivity_Profile cluster_core Core Molecule cluster_reactions Cross-Coupling Reactions cluster_products Functionalized Products Core This compound Suzuki Suzuki-Miyaura (C-C bond formation) Core->Suzuki Pd catalyst, Base Boronic Acid/Ester Buchwald Buchwald-Hartwig (C-N bond formation) Core->Buchwald Pd catalyst, Base Amine Sonogashira Sonogashira (C-C bond formation) Core->Sonogashira Pd/Cu catalyst, Base Terminal Alkyne Aryl Aryl/Heteroaryl Substituted Pyridines Suzuki->Aryl Amino Aminated Pyridines Buchwald->Amino Alkynyl Alkynyl Substituted Pyridines Sonogashira->Alkynyl

Caption: Reactivity profile of this compound in key cross-coupling reactions.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Therefore, it is anticipated that the two bromine atoms at the 3 and 5 positions will be more reactive than the chlorine atom at the 6-position. The relative reactivity between the C3-Br and C5-Br bonds can be influenced by steric and electronic factors, and may require careful optimization of reaction conditions (catalyst, ligand, base, and solvent) to achieve regioselectivity. The C6-Cl bond would likely require more forcing conditions to react, allowing for a three-step sequential functionalization of the pyridine ring.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, as the amino group and the pyridine nitrogen can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[2] Polyhalogenated aminopyridines like the title compound are therefore highly valuable starting materials for the synthesis of libraries of potential kinase inhibitors.

While no specific drug candidate has been publicly disclosed as being synthesized from this compound, its utility can be inferred from its structural similarity to intermediates used in the synthesis of various patented kinase inhibitors. For instance, various substituted aminopyridines are central to the development of inhibitors for targets such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are critical regulators of the cell cycle and are implicated in cancer.[4][5]

Analytical Characterization (Predicted)

As no experimental spectral data is publicly available, the following are predicted characteristics based on the analysis of structurally similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a single singlet for the aromatic proton at the 4-position, likely in the range of 7.5-8.5 ppm. A broad singlet corresponding to the two protons of the amino group would also be expected, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show five distinct signals for the pyridine ring carbons. The carbon atoms attached to the halogens (C3, C5, and C6) would likely appear at lower field strengths compared to the other carbons.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. The molecular ion peak (M+) would be observed as a cluster of peaks corresponding to the different isotopic combinations of Br and Cl.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in modern drug discovery. Its strategic placement of three distinct halogen atoms allows for selective and sequential elaboration of the pyridine core, providing a powerful tool for medicinal chemists to generate novel and complex molecular architectures. While a detailed experimental synthesis and full characterization are yet to be published, this guide provides a robust framework based on established chemical principles for its synthesis, handling, and application, particularly in the pursuit of next-generation kinase inhibitors.

References

An In-depth Technical Guide to the Molecular Structure of 3,5-Dibromo-6-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 3,5-Dibromo-6-chloropyridin-2-amine, a halogenated aminopyridine derivative with significant potential in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Halogenated Pyridines in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of halogen atoms onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Specifically, the presence of bromine and chlorine atoms, as in this compound, offers multiple reactive sites for further functionalization, making it a versatile building block in the synthesis of complex molecular architectures.[3] The strategic placement of these halogens and the amino group creates a unique electronic and steric profile, rendering it a valuable synthon for generating libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives. The key properties of this compound (CAS Number: 1261269-84-4) are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₃Br₂ClN₂[4]
Molecular Weight 286.35 g/mol [4]
IUPAC Name This compound[4]
SMILES NC1=NC(Cl)=C(Br)C=C1Br[4]
CAS Number 1261269-84-4[4]
Purity ≥95%[4]

Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyridines often requires multi-step procedures. A plausible and efficient synthetic approach to this compound starts from the readily available 2-amino-6-chloropyridine. The rationale behind this multi-step synthesis involves the regioselective introduction of bromine atoms onto the pyridine ring, directed by the activating effect of the amino group.

Proposed Synthetic Pathway

The synthesis commences with the protection of the amino group of 2-amino-6-chloropyridine to prevent side reactions and to modulate its directing effect. This is followed by a sequential bromination, which is anticipated to occur at the positions ortho and para to the activating amino group. The final step involves the deprotection of the amino group to yield the target compound.

Synthesis_Workflow A 2-Amino-6-chloropyridine B Protection of Amino Group A->B e.g., Acetic Anhydride C N-Protected-2-amino-6-chloropyridine B->C D Dibromination C->D e.g., N-Bromosuccinimide (NBS) E N-Protected-3,5-dibromo-6-chloropyridin-2-amine D->E F Deprotection E->F e.g., Acid or Base Hydrolysis G This compound F->G

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for the synthesis of halogenated aminopyridines.[5][6] Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary to achieve optimal yields and purity.

Step 1: Protection of 2-Amino-6-chloropyridine

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid), add a protecting group reagent (e.g., acetic anhydride, 1.1 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected intermediate.

Causality: The protection of the amino group is crucial to prevent its oxidation during the subsequent bromination step and to control the regioselectivity of the halogenation.

Step 2: Dibromination of N-Protected-2-amino-6-chloropyridine

  • Dissolve the N-protected intermediate (1.0 eq) in a suitable solvent (e.g., acetonitrile or chloroform).

  • Add a brominating agent, such as N-Bromosuccinimide (NBS) (2.2 eq), portion-wise at room temperature. The use of NBS is preferred over elemental bromine for its milder reaction conditions and higher selectivity.[6]

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • After completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality: The electron-donating character of the protected amino group directs the electrophilic substitution of bromine to the ortho and para positions (C3 and C5).

Step 3: Deprotection to Yield this compound

  • Dissolve the purified N-protected-3,5-dibromo-6-chloropyridin-2-amine in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • Heat the reaction mixture at reflux for 4-8 hours, monitoring by TLC.

  • Cool the mixture to room temperature and neutralize with a base or acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Causality: The hydrolysis of the protecting group under acidic or basic conditions regenerates the free amino group, yielding the final product.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are detailed below.

Analytical_Workflow A Synthesized Compound B Purification (Column Chromatography/Recrystallization) A->B C Purity Assessment (HPLC, LC-MS) B->C D Structural Confirmation C->D E ¹H NMR D->E F ¹³C NMR D->F G Mass Spectrometry (MS) D->G H Infrared (IR) Spectroscopy D->H

Figure 2: General analytical workflow for the characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to be simple. Due to the substitution pattern, there is only one proton on the pyridine ring. This proton at the C4 position will appear as a singlet. The protons of the amino group will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

  • ¹³C NMR: The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens and the amino group. The carbon atoms attached to the bromine and chlorine atoms are expected to be significantly deshielded.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
A singlet for the C4-H.Five signals for the pyridine ring carbons.
A broad singlet for the -NH₂ protons.Signals for C-Br and C-Cl bonds at lower field.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). The molecular ion peak cluster will be a key identifier. Fragmentation may involve the loss of halogen atoms or the amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹).

Applications in Drug Development

Halogenated 2-aminopyridines are valuable scaffolds in drug discovery due to their ability to participate in a variety of chemical transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[7][8] These reactions allow for the facile introduction of diverse substituents at the halogenated positions, enabling the exploration of a broad chemical space to optimize biological activity. The unique substitution pattern of this compound offers multiple points for diversification, making it an attractive starting material for the synthesis of libraries of potential drug candidates targeting a wide range of diseases.

Safety and Handling

This compound is a chemical substance that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[9] General precautions include working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis and medicinal chemistry. Its unique arrangement of amino and halogen substituents provides a versatile platform for the development of novel molecular entities. This guide has provided a comprehensive overview of its structure, synthesis, and characterization, offering a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-6-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic route to 3,5-Dibromo-6-chloropyridin-2-amine, a key building block in medicinal chemistry and drug development. The content herein is curated for researchers, scientists, and professionals in the field, offering not just a protocol, but a deeper understanding of the reaction's principles and practical considerations.

Introduction and Strategic Rationale

This compound is a highly functionalized pyridine derivative with multiple reactive sites, making it a valuable intermediate for the synthesis of complex heterocyclic compounds. The strategic placement of the amino and halogen substituents allows for selective modification through various cross-coupling reactions, nucleophilic substitutions, and other transformations.

The synthesis of this target molecule is most effectively approached via a direct electrophilic bromination of a readily available starting material. The chosen synthetic strategy leverages the directing effects of the substituents on the pyridine ring to achieve the desired regioselectivity.

Core Synthetic Strategy:

The proposed synthesis involves the dibromination of 2-amino-6-chloropyridine using an electrophilic bromine source. The amino group at the C2 position is a potent activating group, strongly directing electrophilic substitution to the C3 and C5 positions. The chlorine atom at the C6 position, while being a deactivating group, does not sterically hinder the approach of the electrophile to the target positions.

Mechanistic Insights and Regioselectivity

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The electron-donating amino group enhances the nucleophilicity of the pyridine ring, particularly at the ortho (C3) and para (C5) positions, making them susceptible to attack by an electrophilic bromine species.

Diagram 1: Proposed Reaction Mechanism

G cluster_start Starting Material & Reagent cluster_reaction Electrophilic Aromatic Substitution cluster_product Final Product 2-amino-6-chloropyridine 2-Amino-6-chloropyridine Intermediate1 Activated Pyridine Ring (Enhanced electron density at C3 & C5) 2-amino-6-chloropyridine->Intermediate1 Activation by -NH2 group NBS N-Bromosuccinimide (NBS) (2.2 eq.) SigmaComplex1 Wheland Intermediate (Bromonium ion attack at C5) Intermediate1->SigmaComplex1 + Br+ (from NBS) Monobromo 2-Amino-5-bromo-6-chloropyridine SigmaComplex1->Monobromo - H+ SigmaComplex2 Wheland Intermediate (Bromonium ion attack at C3) Monobromo->SigmaComplex2 + Br+ (from NBS) Product This compound SigmaComplex2->Product - H+

Caption: Proposed mechanism for the dibromination of 2-amino-6-chloropyridine.

The use of a slight excess of the brominating agent (typically 2.1 to 2.5 equivalents) is crucial to drive the reaction to completion and ensure the formation of the dibrominated product over the monobrominated intermediate.

Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and scalability. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-6-chloropyridine≥98%Commercially AvailableStarting material
N-Bromosuccinimide (NBS)≥98%Commercially AvailableBrominating agent
Acetonitrile (CH₃CN)AnhydrousCommercially AvailableReaction solvent
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableExtraction solvent
Saturated aq. NaHCO₃-Prepared in-houseFor quenching
Saturated aq. NaCl (Brine)-Prepared in-houseFor washing
Anhydrous MgSO₄ or Na₂SO₄-Commercially AvailableDrying agent
Step-by-Step Procedure
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-amino-6-chloropyridine (1.0 eq.).

  • Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material completely. A typical concentration is 0.2-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (2.2 eq.) in a minimal amount of anhydrous acetonitrile and add it to the dropping funnel. Add the NBS solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Diagram 2: Experimental Workflow

G Start Start: 2-Amino-6-chloropyridine in Acetonitrile Cooling Cool to 0 °C Start->Cooling Addition Dropwise addition of NBS solution (2.2 eq.) Cooling->Addition Reaction Stir at room temperature (12-24h) Monitor by TLC/LC-MS Addition->Reaction Quench Quench with sat. aq. NaHCO₃ Reaction->Quench Extraction Extract with Dichloromethane Quench->Extraction Wash Wash with Brine Extraction->Wash Dry_Concentrate Dry over MgSO₄ & Concentrate Wash->Dry_Concentrate Purification Purify by Flash Chromatography Dry_Concentrate->Purification Product Final Product: This compound Purification->Product

Caption: A streamlined workflow for the synthesis of the target compound.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMRA singlet in the aromatic region corresponding to the proton at C4. A broad singlet for the -NH₂ protons.
¹³C NMRFour distinct signals in the aromatic region corresponding to the pyridine carbons.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of C₅H₃Br₂ClN₂ with the characteristic isotopic pattern for two bromine atoms and one chlorine atom.
Melting PointA sharp melting point, indicative of high purity.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight additional portion of NBS.

  • Formation of Monobrominated Product: This is likely due to an insufficient amount of NBS. Ensure accurate stoichiometry. The monobrominated product can be separated during column chromatography.

  • Over-bromination: While less likely under these conditions, the formation of other brominated species is possible. Careful control of stoichiometry and temperature is key.

  • Choice of Solvent: Acetonitrile is a good choice due to its polarity and ability to dissolve both the starting material and NBS. Other aprotic solvents like dichloromethane or chloroform can also be used.

Conclusion

The described method provides a reliable and efficient pathway for the synthesis of this compound. By understanding the underlying principles of electrophilic aromatic substitution and carefully controlling the reaction parameters, researchers can consistently obtain this valuable intermediate for their drug discovery and development programs.

An In-depth Technical Guide to 3,5-Dibromo-6-chloropyridin-2-amine: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bond interactions make it an invaluable component in the design of targeted therapeutics.[2][3] Among the vast landscape of pyridine derivatives, halogenated 2-aminopyridines stand out as exceptionally versatile building blocks. The strategic placement of halogen atoms provides multiple reactive handles for derivatization through modern cross-coupling methodologies, while the 2-amino group often serves as a crucial "hinge-binding" motif, anchoring ligands to the ATP-binding site of protein kinases.[2][4]

This guide focuses on a specific, highly functionalized member of this class: 3,5-Dibromo-6-chloropyridin-2-amine . With three distinct halogen substituents, this molecule offers a rich platform for selective chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This document serves as a comprehensive technical resource, consolidating available data on its identity, reactivity, and potential applications, particularly in the synthesis of kinase inhibitors.

Table of Contents

  • Molecular Identity and Physicochemical Properties

  • Spectroscopic Characterization (Predicted)

  • Synthesis and Purification Strategies

  • Chemical Reactivity and Mechanistic Considerations

  • Applications in Drug Discovery and Medicinal Chemistry

  • Safety and Handling

  • References

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design.

IUPAC Name: this compound[5]

Synonyms: 2-Amino-3,5-dibromo-6-chloropyridine[6]

Table 1: Core Molecular Identifiers

IdentifierValueSource
CAS Number 1261269-84-4[5][6]
Molecular Formula C₅H₃Br₂ClN₂[5][6]
Molecular Weight 286.35 g/mol [5][6]
MDL Number MFCD18253545[5][6]
SMILES NC1=NC(Cl)=C(Br)C=C1Br[5]

Spectroscopic Characterization (Predicted)

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, featuring a single aromatic proton signal.

  • Aromatic Region: A singlet would be expected for the proton at the C4 position. Its chemical shift would be influenced by the deshielding effects of the adjacent bromine atoms and the pyridine nitrogen.

  • Amine Protons: A broad singlet corresponding to the two protons of the primary amine (-NH₂) would be observed. The chemical shift of this peak can vary depending on the solvent, concentration, and temperature.

¹³C NMR (Carbon NMR): The 13C NMR spectrum will provide information on the carbon skeleton. Five distinct signals are expected, one for each carbon atom in the pyridine ring. The carbons directly attached to the electronegative halogen atoms (C3, C5, C6) and nitrogen atoms (C2, C6) will be significantly deshielded, appearing further downfield.

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups.

  • N-H Stretching: Symmetrical and asymmetrical stretching vibrations for the primary amine group (-NH₂) are expected in the region of 3300-3500 cm⁻¹. The presence of two distinct peaks in this region is characteristic of a primary amine.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

  • C-Halogen Stretching: Carbon-bromine (C-Br) and carbon-chlorine (C-Cl) stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

MS (Mass Spectrometry): Mass spectrometry is crucial for confirming the molecular weight and isotopic distribution.

  • Molecular Ion Peak (M⁺): The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in a complex but highly predictable pattern of peaks around m/z 284, 286, 288, and 290, confirming the elemental composition.

Synthesis and Purification Strategies

Synthetic Approaches

While a specific, detailed protocol for the synthesis of this compound is not widely published, its structure suggests a logical synthetic pathway starting from a more accessible precursor, likely 2-amino-6-chloropyridine. The synthesis would involve electrophilic aromatic substitution (bromination).

Proposed Synthetic Workflow:

G A 2-Amino-6-chloropyridine (Starting Material) C Reaction Vessel (Solvent, e.g., Acetonitrile, Acetic Acid) A->C B Brominating Agent (e.g., NBS, Br₂) B->C D Electrophilic Aromatic Substitution (Bromination at C3 and C5) C->D E Crude Product Mixture D->E F Purification (Chromatography/Recrystallization) E->F G This compound (Final Product) F->G

Caption: Proposed workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Starting Material: 2-Amino-6-chloropyridine is a commercially available and logical starting point. The amino group is a strong activating group and directs electrophiles to the ortho (C3) and para (C5) positions.

  • Bromination Reaction: The electron-rich nature of the 2-aminopyridine ring makes it susceptible to electrophilic halogenation. N-Bromosuccinimide (NBS) is often a preferred brominating agent for such systems as it can be easier to handle than molecular bromine and can provide higher selectivity under milder conditions. The reaction is typically carried out in a polar solvent like acetonitrile or acetic acid. A patent for the synthesis of 2-amino-3,5-dichloropyridine uses the related N-chlorosuccinimide, supporting this methodological choice.[10]

  • Regioselectivity: The directing effect of the C2-amino group is dominant, guiding the two bromine atoms to the C3 and C5 positions. The chlorine at the C6 position is deactivating, further ensuring that substitution does not occur at C5 if it were unsubstituted.

Purification Protocols

Purification is critical to remove unreacted starting materials, mono-brominated intermediates, and other byproducts.

Protocol 1: Flash Column Chromatography

This is the most common method for purifying compounds of this type.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Modifier: Aminopyridines can exhibit "tailing" on acidic silica gel. To mitigate this, adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) to the eluent is highly recommended to neutralize acidic sites on the silica and achieve sharper peaks.

  • Monitoring: Fractions should be monitored by Thin Layer Chromatography (TLC) to identify and combine the pure product.

Protocol 2: Acid-Base Extraction

This technique is highly effective for separating the basic aminopyridine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash: Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will be protonated and partition into the aqueous layer.

  • Separation: Separate the aqueous layer, which now contains the protonated product.

  • Basification: Neutralize the aqueous layer by carefully adding a base (e.g., NaOH or NaHCO₃ solution) until the product precipitates or can be extracted.

  • Extraction: Extract the neutralized aqueous layer multiple times with an organic solvent.

  • Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound lies in the differential reactivity of its three halogen atoms in transition-metal-catalyzed cross-coupling reactions. This allows for sequential and site-selective derivatization.

Reactivity Hierarchy:

The reactivity of aryl halides in common palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Buchwald-Hartwig) generally follows the order: I > Br > Cl . Within the pyridine ring, halogens at the 2- and 6-positions (α-positions to the nitrogen) are often more activated towards nucleophilic aromatic substitution (SNAr) and oxidative addition to palladium catalysts.

For this compound, the expected reactivity order for cross-coupling is:

  • C3-Br and C5-Br (Dibromo positions): These are expected to be the most reactive sites for standard palladium-catalyzed cross-coupling reactions. It may be possible to achieve mono- or di-substitution at these positions by controlling the stoichiometry of the coupling partners.

  • C6-Cl (Chloro position): The C-Cl bond is significantly less reactive than the C-Br bonds under typical palladium catalysis. This allows the chlorine to be retained as a reactive handle for a subsequent, more forcing, cross-coupling reaction after the bromine atoms have been functionalized.

Logical Flow for Sequential Cross-Coupling:

G A This compound B Suzuki or Sonogashira Coupling (Conditions 1: Pd catalyst, base) A->B Reacts at C3-Br & C5-Br C 3,5-Diaryl/Dialkynyl-6-chloropyridin-2-amine B->C C6-Cl remains D Suzuki or Buchwald-Hartwig Coupling (Conditions 2: More forcing catalyst/ligand) C->D Reacts at C6-Cl E Fully Derivatized Pyridine Scaffold D->E

Caption: Strategy for sequential functionalization of the title compound.

Example Protocol: Suzuki-Miyaura Cross-Coupling (General)

This protocol is adapted from procedures for related aminobromopyridines and serves as a robust starting point.

  • Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (2.2-2.5 equiv for disubstitution), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0-4.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by flash column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyridine scaffold is a validated hinge-binding motif for a multitude of protein kinases. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Therefore, this compound is an ideal starting material for the construction of kinase inhibitor libraries.

Role as a Kinase Inhibitor Scaffold:

  • Hinge Binding: The N1 nitrogen of the pyridine ring and the exocyclic 2-amino group can form a bidentate hydrogen bond pattern with the "hinge" region of the kinase ATP-binding pocket, a highly conserved interaction for many Type I and Type II kinase inhibitors.

  • Vectorial Exploration of SAR: The three halogen positions serve as vectors for chemical exploration.

    • C3 and C5 Positions: Substituents introduced at these positions can explore deeper pockets within the ATP-binding site or extend towards the solvent-exposed region, influencing potency and selectivity.

    • C6 Position: Modification at this position can be used to modulate physicochemical properties like solubility and metabolic stability, or to interact with the ribose-binding pocket.

Therapeutic Targets:

Derivatives of related aminopyridines have shown activity against numerous important kinase targets, including:

  • Nek2 (NIMA-related kinase 2): A mitotic kinase involved in centrosome regulation, making it a target for anti-cancer therapies.[4][11]

  • VRK1/VRK2 (Vaccinia-related kinases 1 and 2): Implicated in cell cycle control and DNA damage response.[2]

  • Aurora Kinases and MPS1: Key regulators of mitosis, representing validated oncology targets.[3]

  • KDR (Kinase insert Domain Receptor / VEGFR2): A key mediator of angiogenesis, crucial for tumor growth.[12]

The ability to rapidly generate a diverse library of compounds from this compound makes it a powerful tool for lead discovery and optimization campaigns targeting these and other kinases.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related halogenated aminopyridines indicates that compounds of this class should be handled with care.[13]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when handling this chemical.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Hazard Classifications for Related Compounds (e.g., 2-Amino-6-chloropyridine):

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2)

  • Specific Target Organ Toxicity — Single Exposure (Respiratory system)

Researchers must consult the specific SDS provided by the supplier before handling this compound and perform a thorough risk assessment for any planned experimental procedures.

Conclusion

This compound represents a highly valuable, albeit specialized, building block for medicinal chemistry and drug discovery. Its densely functionalized structure provides a template for creating complex molecular architectures through selective, sequential cross-coupling reactions. The embedded 2-aminopyridine motif is a proven pharmacophore for kinase inhibition, positioning this compound as an ideal starting point for the development of novel therapeutics. While detailed, publicly available experimental data on this specific molecule is limited, this guide provides a robust framework based on established chemical principles and data from closely related analogues to enable its effective use in the laboratory. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of versatile scaffolds like this compound will be paramount to advancing the next generation of targeted medicines.

References

Spectroscopic Elucidation of 3,5-Dibromo-6-chloropyridin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Polysubstituted Pyridine

In the landscape of modern drug discovery and agrochemical development, halogenated pyridines represent a cornerstone of molecular design. Their unique electronic properties and ability to participate in a variety of coupling reactions make them invaluable intermediates.[1] 3,5-Dibromo-6-chloropyridin-2-amine (CAS: 1261269-84-4) is a prime example of such a scaffold, offering multiple points for synthetic diversification.[2] The precise arrangement of its substituents—two bromine atoms, a chlorine atom, and an amine group on the pyridine core—governs its reactivity and potential biological activity. Therefore, unambiguous structural confirmation through a multi-pronged spectroscopic approach is not merely a procedural step but a fundamental necessity for any research endeavor involving this compound.

This in-depth guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond presenting the data, this document delves into the rationale behind the spectroscopic signatures, offering insights grounded in the principles of chemical structure and analytical science. The protocols herein are designed to be self-validating, ensuring researchers can confidently verify the integrity of their samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be simple, yet highly informative. The pyridine ring contains only one proton, which will appear as a singlet. The amine group protons may be visible, though their chemical shift and appearance can be highly dependent on the solvent and concentration.

Proton Predicted Chemical Shift (δ) ppm Multiplicity Integration Rationale
H-47.5 - 8.0Singlet (s)1HThe sole aromatic proton is flanked by two bromine atoms, which will deshield it, shifting it downfield. The absence of adjacent protons results in a singlet.
-NH₂5.0 - 6.5Broad Singlet (br s)2HThe chemical shift of amine protons can vary significantly. They often appear as a broad signal due to quadrupole broadening from the nitrogen and potential hydrogen exchange.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents and the overall electronic nature of the pyridine ring.

Carbon Predicted Chemical Shift (δ) ppm Rationale
C-2155 - 160The carbon bearing the amino group is expected to be significantly downfield due to the electron-donating nature of nitrogen.
C-6145 - 150The carbon attached to the electronegative chlorine atom will be deshielded.
C-4130 - 135The carbon attached to the remaining proton will have a chemical shift influenced by the adjacent bromine atoms.
C-3, C-5105 - 115The carbons bonded to the bromine atoms are expected to be shifted upfield compared to unsubstituted carbons due to the heavy atom effect, but still in the aromatic region.
Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to ensure homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Add TMS Internal Standard Prep2->Prep3 Acq1 Insert Sample into Spectrometer Prep3->Acq1 Transfer to NMR Acq2 Shim, Tune, and Match Acq1->Acq2 Acq3 Acquire 1H and 13C Spectra Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Raw Data (FID) Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Integrate and Calibrate Proc2->Proc3 Output Processed NMR Spectrum Proc3->Output Final Spectrum IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis Prep1 Clean ATR Crystal Prep2 Record Background Spectrum Prep1->Prep2 Acq1 Place Sample on Crystal Prep2->Acq1 Ready for Sample Acq2 Apply Pressure Acq1->Acq2 Acq3 Acquire Spectrum Acq2->Acq3 Output Processed IR Spectrum Acq3->Output Final Spectrum MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Prepare Sample Solution or Solid Prep2 Introduce into Mass Spectrometer Prep1->Prep2 Acq1 Ionize Sample (e.g., ESI, EI) Prep2->Acq1 Transfer to Ion Source Acq2 Separate Ions by m/z Acq1->Acq2 Acq3 Detect Ions Acq2->Acq3 Proc1 Generate Mass Spectrum Acq3->Proc1 Raw Ion Data Proc2 Analyze Isotopic Pattern Proc1->Proc2 Proc3 Identify Molecular Ion and Fragments Proc2->Proc3 Output Mass Spectrum and Analysis Proc3->Output Final Mass Spectrum

References

Solubility of 3,5-Dibromo-6-chloropyridin-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3,5-Dibromo-6-chloropyridin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its utility in these applications is fundamentally linked to its solubility characteristics in organic solvents, which govern reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. In the absence of extensive published quantitative solubility data for this specific molecule, we present a robust experimental protocol for its determination. Furthermore, we analyze its physicochemical properties to predict its solubility behavior and offer a framework for logical solvent selection in a laboratory setting.

Introduction: The Critical Role of Solubility in Synthesis and Development

The precise control of chemical processes is paramount in the fields of drug discovery and agrochemical synthesis. The solubility of a reagent or an intermediate, such as this compound, is a critical physical property that influences several key stages of development:

  • Reaction Kinetics: For a homogenous reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility can lead to slow or incomplete reactions, reducing yield and potentially generating impurities.

  • Purification: Techniques like crystallization, a primary method for purifying solid organic compounds, are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.[3]

  • Formulation: In the development of a final product, particularly in the pharmaceutical industry, the ability to dissolve the active ingredient in a suitable solvent is crucial for creating effective delivery systems.

Understanding the solubility of this compound is therefore not merely an academic exercise but a practical necessity for any researcher intending to utilize this versatile molecule.

Physicochemical Properties of this compound

To predict the solubility of a compound, we must first understand its inherent chemical and physical properties. The structure of this compound is dominated by a pyridine ring, which is substituted with three halogen atoms (two bromine, one chlorine) and an amine group.

PropertyValue/InformationSource
Molecular Formula C₅H₃Br₂ClN₂[4]
Molecular Weight 286.35 g/mol [4]
Appearance Likely a solid at room temperature, typical of similar halogenated pyridines.Inferred from related compounds
Polarity A complex polarity due to the presence of both polar (amine group, nitrogen in the pyridine ring) and nonpolar (halogenated aromatic ring) features. The overall molecule is expected to be moderately polar.Inferred from structure
Hydrogen Bonding The primary amine group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.Inferred from structure
Melting Point A related compound, 2-Amino-6-chloropyridine, has a melting point of 69-73 °C. The heavier halogenation of the title compound suggests its melting point is likely higher.[5]

The key takeaway from these properties is the molecule's dual nature. The halogen atoms increase its molecular weight and contribute to its lipophilic character, while the amine and pyridine nitrogen provide sites for polar interactions and hydrogen bonding. This suggests that its solubility will be highly dependent on the specific characteristics of the solvent.

Theoretical Solubility Profile: "Like Dissolves Like"

The foundational principle of solubility is that "like dissolves like."[3][6] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Based on the structure of this compound, we can predict its general solubility in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine group and the pyridine nitrogen. Therefore, moderate to good solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments and can interact with the polar regions of the molecule. Good solubility is anticipated, particularly in highly polar solvents like DMF and DMSO.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack strong polar interactions and cannot form hydrogen bonds. Consequently, the solubility of the moderately polar this compound is expected to be low in these solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can effectively solvate a wide range of organic molecules. It is likely that this compound will exhibit some degree of solubility in these solvents.

A logical workflow for assessing solubility based on these principles is presented below.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A Add excess solid to vial B Add known volume of solvent A->B C Cap and seal B->C D Place in shaker at constant T C->D E Agitate for 24-48 hours D->E F Collect supernatant E->F G Filter with syringe filter F->G H Dispense known volume to new vial G->H I Evaporate solvent H->I J Weigh dried residue I->J K Calculate solubility J->K

References

An In-depth Technical Guide to the Regioselective Reactivity of 3,5-Dibromo-6-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, polyhalogenated heterocycles serve as indispensable building blocks. Their value lies in the potential for sequential, site-selective functionalization, enabling the construction of complex molecular architectures. Among these scaffolds, 3,5-Dibromo-6-chloropyridin-2-amine stands out as a versatile precursor, featuring three distinct halogen atoms that can be selectively addressed. Understanding the nuanced hierarchy of reactivity among the C3-Br, C5-Br, and C6-Cl positions is paramount for designing efficient and predictable synthetic routes.

This technical guide provides a comprehensive analysis of the factors governing the reactivity of the bromine atoms in this compound. We will delve into the electronic and steric properties of the molecule and explore its behavior in key palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Electronic and Steric Landscape: A Foundation for Selectivity

The differential reactivity of the halogen atoms in this compound is a direct consequence of the electronic and steric environment of the pyridine ring. Several key factors are at play:

  • Inherent Pyridine Electronics: The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution. Conversely, this effect creates electron-deficient carbon centers, particularly at the positions α (C2, C6) and γ (C4) to the nitrogen, making them susceptible to nucleophilic aromatic substitution (SNAr) and facilitating the oxidative addition step in cross-coupling catalysis.[1][2][3]

  • Substituent Effects:

    • Amino Group (C2): The primary amine at the C2 position is a potent electron-donating group (EDG) through resonance. This increases the electron density of the ring, particularly at the ortho (C3) and para (C5) positions relative to itself.

    • Halogens (C3, C5, C6): The chlorine and bromine atoms are electron-withdrawing through induction but weakly electron-donating through resonance.

  • Bond Dissociation Energies: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The relative bond strengths are C-Cl > C-Br > C-I. Consequently, C-Br bonds are generally more reactive than C-Cl bonds under these conditions.[2]

  • Positional Activation: The C6-Cl bond is at an α-position to the ring nitrogen, making this carbon highly electrophilic and activated towards both SNAr and oxidative addition.[1][2] The C3-Br and C5-Br bonds are at β-positions (meta to the nitrogen), which are inherently less activated by the ring nitrogen.[3]

A synthesis of these factors suggests a complex reactivity profile. While the C6-Cl is electronically activated by the nitrogen, the C-Br bonds are weaker and thus kinetically favored for oxidative addition. Between the two bromine atoms, the C5-Br is generally considered the most reactive site for cross-coupling. This is attributed to a favorable balance of electronic effects (being para to the electron-donating amino group) and reduced steric hindrance compared to the C3-Br, which is flanked by the amino group.

Caption: Structure of this compound.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of this compound is realized through selective palladium-catalyzed cross-coupling reactions. By carefully tuning reaction conditions, one can achieve substitution at a specific halogen, with the C5-Br being the most common initial reaction site.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and a boronic acid or ester, is a cornerstone of modern synthesis.[4][5] For this compound, selective coupling at the C5 position is well-documented.[4][6]

Causality of Selectivity: The preference for the C5-Br position in Suzuki coupling arises from the convergence of several factors. The oxidative addition of the Pd(0) catalyst is faster for the C-Br bond than the C-Cl bond. Between the two C-Br bonds, the C5 position is less sterically encumbered than the C3 position (adjacent to the NH2 group) and is electronically activated by the para-amino group, making it a more favorable site for the catalytic cycle to proceed.[7]

Suzuki_Cycle cluster_0 Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal R-B(OR)2 Base ReductElim Reductive Elimination Precursor Transmetal->ReductElim Isomerization ReductElim->Pd0 Ar-R (Product)

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C5

Catalyst / LigandBaseSolventTemperature (°C)Outcome
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100Selective mono-coupling at C5-Br
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100High yield of C5-arylated product
Pd(dppf)Cl₂Cs₂CO₃DMF90Efficient coupling at C5-Br

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

Self-Validating System: This protocol incorporates in-process controls (TLC or LC-MS) to monitor the selective consumption of the starting material and the formation of the mono-substituted product, preventing over-reaction to the di-substituted species.

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Heat the mixture to 90-100 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is consumed, and the desired mono-arylated product is the major component.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9][10] Similar to the Suzuki coupling, the reaction with this compound proceeds with high regioselectivity at the C5-Br position.

Causality of Selectivity: The mechanism involves two interconnected catalytic cycles.[11][12] The palladium cycle mirrors that of other cross-couplings, with oxidative addition being the key selectivity-determining step. The C-Br bond's higher reactivity over the C-Cl bond directs the initial reaction. The C5-Br position is again favored over the C3-Br due to steric and electronic reasons.

Sonogashira_Workflow start Reactants (Ar-X, Alkyne, Base) reaction Coupling Reaction (Inert Atmosphere) start->reaction pd_cat Pd(0) Catalyst Cu(I) Co-catalyst pd_cat->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Chromatography) workup->purify product Product (Aryl-Alkyne) purify->product

Caption: Experimental workflow for a typical Sonogashira coupling.

Table 2: Representative Conditions for Selective Sonogashira Coupling at C5

Catalyst / LigandCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuIEt₃N / DMF60-80Selective mono-alkynylation at C5
Pd(OAc)₂ / XPhosCuICs₂CO₃Toluene80
Pd(PPh₃)₄CuIDiisopropylamineTHF50-65

Protocol 2: Selective Sonogashira Coupling at the C5-Position

Self-Validating System: The use of a volatile amine base (like triethylamine) which also acts as a solvent ensures that the deprotonation of the alkyne is efficient. Monitoring by GC-MS or LC-MS allows for precise control over the reaction endpoint to maximize the yield of the C5-monoalkynylated product.

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%). Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 60 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic phase, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[13] When applied to this compound, the regioselectivity can be more complex than in C-C coupling reactions. While the C-Br bonds are generally more reactive, the strong activation of the C6-Cl position by the ring nitrogen makes it a competitive site.[1][14] However, by using appropriate ligands and mild conditions, selectivity for the C5-Br position can often be achieved.

Causality of Selectivity: The outcome depends heavily on the chosen ligand. Bulky, electron-rich phosphine ligands can favor oxidative addition at the less hindered C5-Br position. The choice of base is also critical, as it modulates the concentration and reactivity of both the amine nucleophile and the palladium catalyst.[13]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (L)Pd(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R2NH Deprotonation Deprotonation [(L)Pd(Ar)(NR2)] AmineCoord->Deprotonation - HX, Base ReductElim Reductive Elimination Deprotonation->ReductElim ReductElim->Pd0 Ar-NR2 (Product)

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination

Catalyst / LigandBaseSolventTemperature (°C)Predominant Site of Reactivity
Pd₂(dba)₃ / XPhosNaOtBuToluene100-110C5-Br
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane110C5-Br
Pd₂(dba)₃ / RuPhosK₃PO₄t-BuOH90C5-Br (milder conditions)

Protocol 3: Selective Buchwald-Hartwig Amination at the C5-Position

Self-Validating System: This procedure is conducted in a glovebox to ensure the rigorous exclusion of oxygen, which can deactivate the palladium catalyst. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for efficient deprotonation of the amine without competing side reactions.

  • Inert Atmosphere Setup: In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent and Reaction: Remove the tube from the glovebox, add anhydrous, degassed toluene, and seal the tube. Place the reaction in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir vigorously and monitor the reaction by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion: A Versatile Scaffold for Directed Synthesis

This compound presents a fascinating case study in regiochemical control. The interplay between the inherent electronic properties of the pyridine ring, the nature of the halogen substituents, and the specific conditions of palladium-catalyzed cross-coupling reactions allows for highly selective functionalization. The consensus from mechanistic principles and experimental evidence points to the C5-bromine atom as the most reactive site for initial substitution in Suzuki, Sonogashira, and carefully controlled Buchwald-Hartwig reactions. This predictable reactivity makes it an exceptionally valuable tool for medicinal chemists and materials scientists, enabling the stepwise and directed construction of complex, highly functionalized pyridine derivatives. Further reactions at the C3-Br and C6-Cl positions are possible under more forcing conditions, opening avenues for the synthesis of tri-substituted pyridine libraries.

References

The Strategic Utility of 3,5-Dibromo-6-chloropyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is an intricate dance of molecular design and synthetic innovation. Central to this endeavor is the strategic use of highly functionalized heterocyclic scaffolds that serve as versatile launchpads for the construction of complex, biologically active molecules. Among these, the substituted aminopyridine framework has proven to be a privileged motif, particularly in the realm of kinase inhibition.[1][2] This technical guide delves into the untapped potential of a unique and powerful building block: 3,5-Dibromo-6-chloropyridin-2-amine . We will explore its intrinsic chemical properties, predictable reactivity, and its prospective applications in the synthesis of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic tools to accelerate their discovery programs.

Introduction: The Power of the Polysubstituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[3] Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an ideal scaffold for drug design. The introduction of multiple halogen substituents, as seen in this compound, offers a powerful handle for synthetic chemists. Each halogen atom, with its distinct reactivity, can be selectively addressed through a variety of cross-coupling and substitution reactions, allowing for the controlled and sequential introduction of diverse chemical functionalities. This regiochemical control is paramount in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Physicochemical Properties of this compound

A thorough understanding of a building block's physicochemical properties is essential for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueReference
CAS Number 1261269-84-4[4]
Molecular Formula C₅H₃Br₂ClN₂[4]
Molecular Weight 286.35 g/mol [4]
Appearance Off-white to pale yellow solid
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF)
Purity Typically >95%[4]

Synthesis of this compound

Proposed Synthetic Pathway:

Synthesis_Pathway start 2-Amino-6-chloropyridine step1 Bromination (e.g., NBS, HBr/H2O2) start->step1 intermediate 3-Bromo-6-chloro-pyridin-2-amine step1->intermediate step2 Further Bromination intermediate->step2 product 3,5-Dibromo-6-chloro-pyridin-2-amine step2->product Reactivity_Hierarchy cluster_reactivity Order of Reactivity in Cross-Coupling scaffold This compound C3_Br C(3)-Br (Most Reactive) C5_Br C(5)-Br C3_Br->C5_Br then C6_Cl C(6)-Cl (Least Reactive) C5_Br->C6_Cl then Kinase_Inhibitor_Synthesis start 3,5-Dibromo-6-chloro- pyridin-2-amine step1 Suzuki Coupling 1 (Selective at C3-Br) [Pd(PPh3)4, K2CO3, Ar-B(OH)2] start->step1 intermediate1 5-Bromo-6-chloro-3-aryl- pyridin-2-amine step1->intermediate1 step2 Suzuki Coupling 2 (at C5-Br) [PdCl2(dppf), CsF, Ar'-B(OH)2] intermediate1->step2 intermediate2 6-Chloro-3,5-diaryl- pyridin-2-amine step2->intermediate2 step3 Buchwald-Hartwig Amination (at C6-Cl) [Pd2(dba)3, XPhos, NaOtBu, R2NH] intermediate2->step3 product 3,5-Diaryl-6-amino- pyridin-2-amine (Kinase Inhibitor Scaffold) step3->product

References

An In-depth Technical Guide to 3,5-Dibromo-6-chloropyridin-2-amine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-6-chloropyridin-2-amine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring three distinct halogen atoms and an amino group on a pyridine core, offers multiple reactive sites for strategic molecular elaboration. This guide provides a comprehensive overview of its synthesis, predicted reactivity in key cross-coupling reactions, and potential applications in the development of novel therapeutic agents and functional materials. While specific documented applications for this exact molecule are emerging, this paper will draw upon established principles of pyridine chemistry and data from closely related analogues to provide a robust framework for its utilization in research and development.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials, owing to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The strategic introduction of halogen substituents onto the pyridine ring dramatically enhances its synthetic utility, providing handles for a variety of powerful cross-coupling reactions.[1] this compound presents a particularly interesting case, with three potential leaving groups for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, alongside an amino group that can be further functionalized. This guide will delve into the synthetic considerations for this molecule, explore its likely reactivity based on the electronic properties of the substituted pyridine ring, and discuss its potential as a key intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 1261269-84-4[2][3]
Molecular Formula C₅H₃Br₂ClN₂[2][3]
Molecular Weight 286.35 g/mol [2][3]
Appearance White to off-white powderInferred from related compounds
Purity ≥95%[3]
SMILES NC1=NC(Cl)=C(Br)C=C1Br[3]

Synthesis of this compound

The proposed synthesis involves the direct bromination of 2-amino-6-chloropyridine. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions (C3 and C5). Due to the presence of the chlorine atom at the 6-position, the C5 position is sterically less hindered and electronically activated for electrophilic attack.

Conceptual Synthetic Protocol:

Reaction: Bromination of 2-amino-6-chloropyridine

Reagents & Materials:

  • 2-amino-6-chloropyridine

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • A suitable solvent (e.g., acetic acid, acetonitrile, or a chlorinated solvent)

  • A catalyst (optional, e.g., iron(III) bromide)

Procedure:

  • Dissolve 2-amino-6-chloropyridine in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the reaction mixture with continuous stirring. The stoichiometry of the brominating agent will be critical to achieve di-bromination. An excess of the brominating agent will likely be required.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Causality Behind Experimental Choices: The choice of a brominating agent like NBS can offer better selectivity and milder reaction conditions compared to liquid bromine. The solvent choice is crucial; acetic acid can facilitate the reaction but may require neutralization, while aprotic solvents like acetonitrile could also be effective.[4] The use of a catalyst like iron(III) bromide can enhance the electrophilicity of bromine.

Synthesis_of_3_5_Dibromo_6_chloropyridin_2_amine 2-amino-6-chloropyridine 2-amino-6-chloropyridine This compound This compound 2-amino-6-chloropyridine->this compound Br₂ or NBS, Solvent Suzuki_Coupling cluster_0 Suzuki-Miyaura Coupling This compound This compound Mono- or Di-arylated Product Mono- or Di-arylated Product This compound->Mono- or Di-arylated Product ArB(OH)₂, Pd catalyst, Base Buchwald_Hartwig_Amination cluster_1 Buchwald-Hartwig Amination This compound This compound Mono- or Di-aminated Product Mono- or Di-aminated Product This compound->Mono- or Di-aminated Product R₂NH, Pd catalyst, Base

References

Methodological & Application

Suzuki coupling protocol using 3,5-Dibromo-6-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Site-Selective Suzuki-Miyaura Coupling using 3,5-Dibromo-6-chloropyridin-2-amine

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Within the pharmaceutical and agrochemical industries, this palladium-catalyzed transformation is indispensable for constructing complex molecular architectures.[3][4] Of particular significance is the synthesis of substituted pyridine scaffolds, which are integral components of numerous biologically active compounds, acting as crucial pharmacophores in kinase inhibitors and other therapeutic agents.[5][6]

Polyhalogenated pyridines serve as exceptionally versatile building blocks, offering multiple reaction sites for sequential and site-selective functionalization. The compound this compound is a prime example, featuring three distinct halogen atoms that can be selectively addressed. Understanding the nuanced reactivity of each position is paramount for designing efficient synthetic routes to novel, highly functionalized pyridine derivatives. This guide provides a detailed protocol and the underlying scientific rationale for performing a selective Suzuki-Miyaura coupling on this valuable substrate.

Understanding Site-Selectivity: The Reactivity Landscape

The success of a selective cross-coupling on a polyhalogenated substrate hinges on the inherent differences in reactivity between the carbon-halogen bonds. Two primary factors govern this selectivity: the identity of the halogen and its position on the pyridine ring.

  • Halogen Reactivity: The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond.[2] The reactivity trend for this step is well-established: C-I > C-Br > C-Cl.[7] Consequently, the bromine atoms at the C3 and C5 positions of this compound are significantly more reactive than the chlorine atom at the C6 position.

  • Positional Electronics: The electronic properties of the pyridine ring also play a crucial role. The carbon atoms at the C2 and C6 positions (ortho to the ring nitrogen) are more electron-deficient and thus more electrophilic than those at the C3 and C5 positions.[8][9] This generally makes C2/C6 halides more susceptible to oxidative addition.

In the case of this compound, these two effects are in opposition. However, the difference in reactivity between bromine and chlorine is substantial and typically dominates. Therefore, initial Suzuki-Miyaura coupling is strongly expected to occur selectively at one of the bromine-substituted positions (C3 or C5) over the chlorine-substituted C6 position. This inherent reactivity difference allows for a stepwise functionalization strategy, where the bromine atoms are coupled first under milder conditions, leaving the C-Cl bond intact for a subsequent, more forcing coupling reaction if desired.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10][11][12]

Suzuki_Mechanism Suzuki-Miyaura Catalytic Cycle cluster_boron Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation (R²-B(OR)₃⁻) PdII_Complex->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Product R¹-R² (Product) PdII_Biaryl->Product Forms RedElim->Pd0 BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻)

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Protocol: Mono-Arylation of this compound

This protocol details a general method for the selective mono-arylation at a bromine position. Optimization may be required depending on the specific boronic acid used.

Materials & Reagents
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf) or Pd₂(dba)₃ with a suitable ligand)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Ethyl acetate, water (deionized), brine

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram

Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids to Flask (Amine, Boronic Acid, Base) B 2. Purge with Inert Gas (Evacuate & Backfill 3x) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat Reaction (e.g., 80-110 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Aqueous Workup (Dilute, Extract, Dry) F->G H 8. Concentrate Crude Product G->H I 9. Purify via Chromatography H->I J 10. Characterize Product I->J

Workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure

  • Flask Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).[13]

  • Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the palladium catalyst.[13]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and ligand, if separate.[14] Then, add the degassed solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[13]

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir the mixture at the desired temperature (typically 80-110 °C for aryl chlorides, but a lower temperature may be sufficient here due to the reactive bromides).[13]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.[13]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[13][15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[16] The resulting crude residue should be purified by flash column chromatography on silica gel to isolate the desired mono-arylated product.[13][15]

Parameter Selection and Optimization

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The following table provides starting points for optimization.

ParameterRecommended OptionsRationale & Key Considerations
Palladium Source PdCl₂(dppf), Pd₂(dba)₃, Pd(OAc)₂PdCl₂(dppf) is a robust, air-stable pre-catalyst. Pd₂(dba)₃ and Pd(OAc)₂ are Pd(0) and Pd(II) sources, respectively, that require an external ligand for stability and activity.[13]
Ligand dppf (in pre-catalyst), Buchwald Ligands (SPhos, XPhos), PPh₃ For challenging couplings, electron-rich, bulky phosphine ligands like SPhos or XPhos are often superior to PPh₃ as they promote the rate-determining oxidative addition and reductive elimination steps.[17][18][19]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base activates the boronic acid.[10] K₃PO₄ and Cs₂CO₃ are stronger bases often used for less reactive halides. The choice can significantly impact yield and side reactions like protodeboronation.[13]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OAprotic solvents are common. The addition of water often accelerates the reaction by helping to dissolve the inorganic base and facilitating the formation of the active boronate species.[7][20]
Temperature 80 - 110 °CWhile aryl bromides are reactive, the overall steric and electronic environment of the substrate may necessitate heating to achieve a reasonable reaction rate.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Ineffective catalyst/ligand system. 3. Insufficient temperature. 4. Inappropriate base.1. Ensure thorough degassing of solvents and reaction vessel. Use fresh, high-quality reagents.[13] 2. Screen more active ligands (e.g., SPhos, RuPhos).[14] 3. Increase reaction temperature in increments. 4. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[13]
Low Yield 1. Protodeboronation of the boronic acid. 2. Hydrodehalogenation of the starting material. 3. Product degradation under reaction conditions.1. Use a less aqueous solvent system, a milder base (if possible), or a slight excess (1.1-1.2 equiv.) of the boronic acid.[7] 2. Ensure the reaction is strictly anaerobic. 3. Reduce reaction time or temperature once starting material is consumed.
Formation of Side Products 1. Homocoupling of the boronic acid. 2. Double arylation at both bromine sites.1. This is often promoted by oxygen. Improve degassing procedures.[21] 2. Use a strict 1:1 stoichiometry or a slight excess of the pyridine substrate. Lower the reaction temperature or shorten the reaction time.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling reagents.[22]

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood. Halogenated aromatic amines can be toxic and should be handled with care.[23][24]

  • Palladium Catalysts: Palladium compounds can be toxic and sensitizing. Avoid inhalation of dust and skin contact.

  • Solvents: Handle flammable organic solvents with care and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local regulations.

References

Application Notes & Protocols: Selective Sonogashira Coupling of 3,5-Dibromo-6-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium and copper co-catalyzed transformation is renowned for its mild conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced materials.[1]

The substrate, 3,5-Dibromo-6-chloropyridin-2-amine, represents a highly versatile building block in drug discovery. Its polyhalogenated nature offers multiple points for diversification, allowing for the systematic exploration of chemical space. However, this same feature presents a significant challenge: achieving selective functionalization at a specific position.

This guide provides a comprehensive technical overview and detailed experimental protocols for the selective Sonogashira coupling of this compound. We will delve into the principles of chemoselectivity that govern this reaction and provide step-by-step methodologies for achieving both controlled mono-alkynylation and exhaustive di-alkynylation at the C-Br positions, leaving the C-Cl bond intact for subsequent chemical modifications.

Section 1: The Principle of Chemoselectivity in Sonogashira Couplings

The ability to selectively functionalize one halogen over another on the same aromatic ring is dictated by the relative rates of oxidative addition to the palladium(0) catalyst. For Sonogashira reactions, the established reactivity hierarchy for aryl halides is:

C-I > C-OTf > C-Br >> C-Cl [2][3]

This differential reactivity is the key to controlling the outcome of the reaction with this compound. The carbon-bromine bonds are significantly more reactive towards the palladium catalyst than the carbon-chlorine bond.[4] This allows for the selective coupling of alkynes at the 3- and 5-positions while preserving the chlorine at the 6-position. This strategy has been successfully applied to similar polyhalogenated pyridines, such as 3,5-dibromo-2,6-dichloropyridine, providing strong precedent for this approach.[5][6]

By carefully controlling the stoichiometry of the terminal alkyne, one can favor either mono-alkynylation (reacting at one of the two C-Br positions) or di-alkynylation (reacting at both C-Br positions).

The Sonogashira Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles, one for palladium and one for copper.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)(X)L₂ pd0->pd2_aryl Oxidative Addition pd2_alkynyl Ar-Pd(II)(C≡CR)L₂ pd2_aryl->pd2_alkynyl Transmetalation cu_acetylide Cu(I)C≡CR pd2_alkynyl->pd0 Reductive Elimination product Product Ar-C≡CR pd2_alkynyl->product cu_x Cu(I)X alkyne Terminal Alkyne R-C≡C-H cu_acetylide->cu_x Transmetalation alkyne->cu_acetylide Deprotonation base Base (e.g., Et₃N) base->alkyne

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

Section 2: Key Experimental Parameters & Rationale

The success of the selective Sonogashira coupling hinges on the careful selection and control of several key parameters.

  • Catalyst System : The combination of a palladium catalyst and a copper(I) co-catalyst is standard.[7]

    • Palladium Catalyst : Pre-catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used. For electron-deficient substrates like halogenated pyridines, ensuring the catalyst is active is crucial.[8][9] Using fresh catalyst and maintaining a rigorously inert atmosphere is paramount to prevent catalyst decomposition.

    • Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. It facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]

  • Base : An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It neutralizes the HX acid formed during the reaction and can also serve as the solvent.[7]

  • Solvent : Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices when the amine base is not used as the solvent.[11] They help to solubilize the reagents and facilitate the reaction.

  • Temperature : While many Sonogashira couplings can be performed at room temperature, reactions involving less reactive aryl bromides often benefit from gentle heating (e.g., 60-100 °C) to ensure a reasonable reaction rate and complete conversion.[9][11]

  • Stoichiometry : This is the most critical parameter for controlling selectivity between mono- and di-alkynylation.

    • For Mono-alkynylation : Use a slight excess of the pyridine substrate relative to the alkyne (e.g., 1.1 equivalents of pyridine to 1.0 equivalent of alkyne) to minimize the formation of the di-substituted product.

    • For Di-alkynylation : Use a stoichiometric excess of the alkyne (e.g., 2.2 to 2.5 equivalents) to drive the reaction to completion at both C-Br positions.

Section 3: Experimental Protocols

Safety Precaution : These reactions must be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All glassware should be oven- or flame-dried prior to use to ensure anhydrous conditions.

Protocol 3.1: Selective Mono-alkynylation

This protocol aims to synthesize 3-alkynyl-5-bromo-6-chloropyridin-2-amine.

  • Reagent Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(PPh₃)₂ (0.05 equiv), and Copper(I) iodide (CuI) (0.10 equiv).

  • Solvent and Base : Add anhydrous, degassed solvent (e.g., THF or DMF, approx. 0.1 M concentration relative to the substrate) followed by the amine base (e.g., Et₃N, 3.0 equiv).

  • Alkyne Addition : Slowly add the terminal alkyne (0.9 equiv) via syringe.

  • Reaction : Stir the mixture at the desired temperature (start at room temperature and gently heat to 60-80 °C if necessary).

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.

  • Work-up :

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-alkynylated product.

Protocol 3.2: Di-alkynylation

This protocol aims to synthesize 3,5-di-alkynyl-6-chloropyridin-2-amine.

  • Reagent Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 - 0.10 equiv) or PdCl₂(PPh₃)₂ (0.05 - 0.10 equiv), and Copper(I) iodide (CuI) (0.10 - 0.20 equiv).

  • Solvent and Base : Add anhydrous, degassed solvent (e.g., THF or DMF, approx. 0.1 M concentration) followed by the amine base (e.g., Et₃N, 5.0 equiv).

  • Alkyne Addition : Slowly add the terminal alkyne (2.2 equiv) via syringe.

  • Reaction : Stir the mixture at an elevated temperature (e.g., 80-100 °C).

  • Monitoring : Monitor the reaction progress by TLC. The disappearance of the mono-alkynylated intermediate should be observed.

  • Work-up and Purification : Follow the same work-up and purification procedures as described in Protocol 3.1. The polarity of the di-alkynylated product will differ from the mono-alkynylated version, requiring adjustment of the chromatography eluent.

Section 4: Workflow and Data Summary

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis A 1. Dry Glassware (Oven/Flame) B 2. Add Pyridine Substrate & Catalysts (Pd/Cu) A->B C 3. Establish Inert Atmosphere (Ar/N₂) B->C D 4. Add Degassed Solvent & Base C->D E 5. Add Terminal Alkyne (Controlled Stoichiometry) D->E F 6. Stir at Set Temperature (RT to 100°C) E->F G 7. Monitor Progress (TLC) F->G H 8. Quench & Aqueous Work-up (Extraction) G->H I 9. Dry & Concentrate Organic Phase H->I J 10. Flash Column Chromatography I->J K 11. Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for the selective Sonogashira coupling of this compound.

Table of Recommended Reaction Conditions
EntryTarget ProductAlkyne Equiv.Pd Catalyst (mol%)CuI (mol%)Base (Equiv.)SolventTemp. (°C)Typical Yield
1Mono-alkynyl0.9Pd(PPh₃)₄ (5%)10%Et₃N (3)THF6570-90%
2Mono-alkynyl0.9PdCl₂(PPh₃)₂ (5%)10%Et₃N (3)DMF8070-90%
3Di-alkynyl2.2Pd(PPh₃)₄ (10%)20%Et₃N (5)DMF10060-85%
4Di-alkynyl2.2PdCl₂(PPh₃)₂ (10%)20%DIPEA (5)Dioxane10060-85%
Yields are estimates based on literature precedents for structurally similar substrates and may vary depending on the specific alkyne used.[11][12]

Section 5: Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Pd catalyst (decomposed).2. Insufficient temperature.3. Ineffective base.1. Use fresh catalyst; ensure rigorous inert atmosphere.2. Gradually increase reaction temperature by 10-20 °C increments.[9]3. Use a stronger base or ensure it is anhydrous.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. Reaction temperature is too high, favoring homocoupling.1. Thoroughly degas all solvents and reagents; maintain a positive pressure of inert gas.2. Perform the reaction at the lowest effective temperature. Consider a copper-free protocol if the issue persists.[4]
Formation of Complex Mixture 1. Catalyst decomposition.2. Side reactions due to excessive heat or prolonged reaction time.1. Lower the reaction temperature; consider a more stable catalyst/ligand system.2. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficult Purification 1. Close polarity of starting material, mono-, and di-substituted products.2. Contamination with phosphine oxides.1. Use a high-quality silica gel and a shallow solvent gradient for column chromatography.2. Optimize the work-up procedure to remove catalyst-derived impurities before chromatography.

Conclusion

The Sonogashira reaction is a powerful method for the selective functionalization of this compound. By leveraging the inherent difference in reactivity between C-Br and C-Cl bonds, researchers can achieve controlled mono- or di-alkynylation at the bromine-substituted positions. Careful control over reagent stoichiometry, temperature, and atmospheric conditions is critical for achieving high yields and selectivities. The protocols and guidelines presented here provide a robust framework for scientists and drug development professionals to successfully utilize this versatile building block in their synthetic campaigns.

References

Application Notes and Protocols: Leveraging 3,5-Dibromo-6-chloropyridin-2-amine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Polysubstituted Pyridines in Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The 2-aminopyridine scaffold is a well-established pharmacophore in this field, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1] The strategic functionalization of this core structure is paramount in achieving both high potency and selectivity.

This guide focuses on the utility of a highly functionalized and versatile building block: 3,5-Dibromo-6-chloropyridin-2-amine . The presence of three distinct halogen atoms at strategic positions offers a unique platform for sequential and selective chemical modifications, enabling the exploration of a rich chemical space in the quest for novel and potent kinase inhibitors. The differential reactivity of the chloro and bromo substituents allows for a stepwise introduction of various molecular fragments, a crucial advantage in constructing complex and highly optimized drug candidates. This document will provide a comprehensive overview of the chemical properties of this building block, detailed protocols for its derivatization, and a discussion of its application in the synthesis of potential kinase inhibitors.

Chemical Properties and Reactivity Profile

The synthetic utility of this compound stems from the differential reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions. Generally, the reactivity of halogens in such reactions follows the order I > Br > Cl. Furthermore, halogens at the 2- and 6-positions of the pyridine ring are often more susceptible to displacement than those at the 3- and 5-positions due to the electronic influence of the ring nitrogen.[2]

In the case of this compound, the chlorine atom at the 6-position is anticipated to be the most reactive site for Suzuki-Miyaura coupling, allowing for the selective introduction of an aryl or heteroaryl moiety at this position. The bromine atoms at the 3 and 5-positions are expected to be less reactive under these conditions, enabling a stepwise functionalization strategy. For Buchwald-Hartwig amination, the reactivity can be more dependent on the specific ligand and reaction conditions employed.[3]

Proposed Synthetic Pathway to a Novel Kinase Inhibitor Scaffold

While direct synthesis of a marketed kinase inhibitor from this compound is not extensively documented in publicly available literature, its structural motifs are present in patented kinase inhibitors.[4] This allows us to propose a robust synthetic pathway to a novel kinase inhibitor scaffold, leveraging the differential reactivity of the starting material.

The following workflow outlines a plausible route to a di-bromo-substituted aminopyridine-based kinase inhibitor.

G A This compound B Selective Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) A->B Step 1 C 3,5-Dibromo-6-aryl-pyridin-2-amine B->C D Buchwald-Hartwig Amination or Second Suzuki Coupling at C3/C5 C->D Step 2 E Diversified Kinase Inhibitor Library D->E

Caption: Proposed synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the proposed synthetic pathway. These protocols are based on established procedures for similar substrates and serve as a starting point for optimization.[2]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol describes the selective C-C bond formation at the C6 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-Dibromo-6-aryl-pyridin-2-amine.

Parameter Typical Range/Value
Temperature90-100 °C
Reaction Time4-12 hours
Expected Yield60-85%
Protocol 2: Buchwald-Hartwig Amination for Further Diversification

This protocol outlines a general method for the introduction of an amine at one of the bromine-substituted positions of the 3,5-Dibromo-6-aryl-pyridin-2-amine intermediate.

Materials:

  • 3,5-Dibromo-6-aryl-pyridin-2-amine (from Protocol 1)

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.)

  • Ligand (e.g., Xantphos, 0.04 equiv.)

  • Base (e.g., NaOtBu, 1.4 equiv.)

  • Anhydrous toluene

  • Schlenk tube and inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add the 3,5-Dibromo-6-aryl-pyridin-2-amine (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the tube and add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Parameter Typical Range/Value
Temperature100-110 °C
Reaction Time8-24 hours
Expected Yield50-75%

Structure-Activity Relationship (SAR) Insights and the Role of Halogenation

The di-bromo substitution pattern on the resulting kinase inhibitor scaffold offers several advantages from a medicinal chemistry perspective. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the kinase active site. This can contribute to enhanced binding affinity and selectivity. Furthermore, the presence of two bromine atoms provides additional vectors for further chemical modification to fine-tune the pharmacological properties of the inhibitor.

The 2-aminopyridine core is a key hydrogen bond donor and acceptor, anchoring the inhibitor to the hinge region of the kinase. The aryl group introduced at the C6 position can be tailored to occupy a hydrophobic pocket in the active site, further enhancing potency. The substituent introduced via the Buchwald-Hartwig amination can be designed to interact with the solvent-exposed region of the kinase, allowing for the modulation of solubility and pharmacokinetic properties.

G cluster_0 Kinase Inhibitor Scaffold A 2-Aminopyridine Core (Hinge Binding) B C6-Aryl Group (Hydrophobic Pocket) C C3/C5-Substituent (Solvent Exposed Region) D Di-bromo Substitution (Halogen Bonding & Further Modification)

Caption: Key pharmacophoric features of the target kinase inhibitor scaffold.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern allows for a selective and stepwise functionalization, providing medicinal chemists with a powerful tool to explore diverse chemical space. The protocols outlined in this guide offer a practical starting point for the synthesis of a new generation of kinase inhibitors with potentially enhanced potency, selectivity, and pharmacokinetic properties. The strategic incorporation of di-bromo functionality opens up avenues for exploiting halogen bonding and further optimization, making this building block a compelling choice for drug discovery programs targeting the kinome.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Dibromo-6-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polyfunctionalized Pyridine Scaffold

In the landscape of modern drug discovery and development, the 2-aminopyridine moiety stands out as a privileged structural motif, forming the core of numerous therapeutic agents.[1][2] Its prevalence is due to a unique combination of hydrogen bonding capabilities, metabolic stability, and the ability to be readily functionalized. The strategic introduction of multiple halogen atoms onto this scaffold, as seen in 3,5-dibromo-6-chloropyridin-2-amine, creates a remarkably versatile building block. Each halogen atom serves as a distinct synthetic handle, enabling sequential and site-selective elaboration through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—applied to this compound. We will delve into the principles of regioselectivity, provide field-tested protocols, and explain the causality behind experimental design choices to empower researchers in their synthesis of novel, highly-functionalized molecules.

Understanding Regioselectivity: A Game of Electronics and Bond Strengths

The successful application of cross-coupling reactions to a polyhalogenated substrate hinges on the ability to control which C-X bond reacts first. In this compound, three distinct reactive sites are present. The outcome of a palladium-catalyzed reaction is a delicate balance between two primary factors:

  • Carbon-Halogen Bond Dissociation Energy (BDE): In general, the ease of oxidative addition of a C-X bond to a Pd(0) center follows the trend C-I > C-Br > C-Cl.[3] This intrinsic reactivity suggests that the C-Br bonds at the C3 and C5 positions should be more reactive than the C-Cl bond at the C6 position.

  • Electronic Activation by the Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen atom activates the ortho (C2/C6) and para (C4) positions towards nucleophilic attack and, by extension, oxidative addition.[4] In this substrate, the C6-Cl bond is in an electronically activated position, creating a competitive scenario with the inherently more labile C-Br bonds.

Furthermore, the presence of the 2-amino group can influence the reaction's course by coordinating to the palladium catalyst, potentially hindering or directing the catalytic cycle.[5] By carefully selecting the catalyst, ligand, base, and temperature, one can exploit these subtle differences to achieve remarkable site-selectivity, enabling a stepwise functionalization of the pyridine core.[6][7]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl-aryl structures.[8][9] Its application to this compound allows for the controlled introduction of diverse aryl and heteroaryl moieties, significantly expanding molecular complexity.

Causality of Protocol Design: The primary challenge in coupling aryl chlorides is the strength of the C-Cl bond, which makes the rate-determining oxidative addition step difficult.[10] To overcome this, highly active catalyst systems are required. The use of sterically bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is critical. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the overall catalytic cycle.[10] A strong base, such as K₃PO₄ or Cs₂CO₃, is necessary to activate the boronic acid for the transmetalation step.[10] Reactions involving the more reactive C-Br bonds can often proceed under milder conditions with less sophisticated catalysts.

Workflow for Sequential Suzuki-Miyaura Coupling

sub This compound step1 Step 1: Suzuki Coupling (Arylboronic Acid 1) Pd(OAc)₂, SPhos, K₃PO₄ Dioxane/H₂O, 80-100 °C sub->step1 prod1 3-Aryl-5-bromo-6-chloropyridin-2-amine step1->prod1 step2 Step 2: Suzuki Coupling (Arylboronic Acid 2) (Same Conditions) prod1->step2 prod2 3,5-Diaryl-6-chloropyridin-2-amine step2->prod2 step3 Step 3: Suzuki Coupling (Arylboronic Acid 3) Higher Temp (110 °C+) prod2->step3 prod3 3,5,6-Triarylpyridin-2-amine step3->prod3

Caption: Sequential Suzuki-Miyaura functionalization workflow.

Representative Quantitative Data for Suzuki-Miyaura Coupling of Chloropyridines
EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O100>90
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)Toluene/EtOH/H₂O85~85
33-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)t-BuOH110>95
Note: This table presents typical conditions for related chloropyridine substrates as a starting point for optimization.[10][11]
Detailed Protocol: Selective Suzuki-Miyaura Coupling at C3/C5
  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[10]

  • Purge with Inert Gas: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[10]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at 80-100 °C.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product. The same protocol, potentially with higher temperatures, can be applied sequentially to functionalize the remaining positions.

Sonogashira Coupling: Introducing Alkyne Functionality

The Sonogashira reaction provides a powerful and direct route to couple terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[12] This transformation is invaluable for installing alkyne handles, which can be further elaborated or used in applications like click chemistry. The reaction typically employs a dual-catalyst system of palladium and copper(I) iodide.[13]

Causality of Protocol Design: The Sonogashira catalytic cycle involves both palladium and copper. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[12] An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial as it serves both as the base to deprotonate the terminal alkyne and often as a solvent. The choice of ligand (e.g., PPh₃) is important for stabilizing the palladium catalyst. Selective reactions on polyhalogenated systems can be achieved by carefully controlling temperature and reaction times.[14][15]

Catalytic Cycles for Key Cross-Coupling Reactions

cluster_0 Suzuki-Miyaura Cycle cluster_1 Sonogashira Cycle cluster_2 Buchwald-Hartwig Cycle A Pd(0)L₂ B Ar-Pd(II)-X L₂ A->B Oxidative Addition C Ar-Pd(II)-Ar' L₂ B->C Transmetalation C->A Reductive Elimination G Ar-Ar' C->G D Ar-B(OR)₂ D->C E Base E->C F Ar-X F->B H Pd(0)L₂ I Ar-Pd(II)-X L₂ H->I Oxidative Addition J Ar-Pd(II)-C≡CR L₂ I->J Transmetalation J->H Reductive Elimination M Ar-C≡CR J->M K R-C≡C-Cu K->J L Ar-X L->I N Pd(0)L₂ O Ar-Pd(II)-X L₂ N->O Oxidative Addition P Ar-Pd(II)-NR¹R² L₂ O->P Amine Coordination & Deprotonation P->N Reductive Elimination T Ar-NR¹R² P->T Q R¹R²NH Q->P R Base R->P S Ar-X S->O

Caption: Catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Representative Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)5Et₃NDMF10096
21-HeptynePd(PPh₃)₄ (5)-10Et₃NCH₃CN12085
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)PPh₃ (4)5DIPEATHF6590
Note: This table presents typical conditions for related aminohalopyridine substrates.[12][13]
Detailed Protocol: Selective Sonogashira Coupling at C3/C5
  • Inert Atmosphere Setup: To a sealable reaction tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (CuI, 5 mol%).[12]

  • Reagent and Solvent Addition: Evacuate and backfill the tube with argon. Add a suitable solvent like DMF (to 0.2 M), followed by the terminal alkyne (1.2 equiv) and an amine base (e.g., Et₃N, 2-3 equiv) via syringe.[12]

  • Reaction: Seal the tube tightly and place it in a preheated heating block at 80-100 °C. Stir the mixture for the required time (typically 2-12 hours).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to yield the desired alkynylated pyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling amines with aryl halides.[16] For this compound, this reaction enables the introduction of a second or third nitrogen-based substituent, a common strategy in medicinal chemistry.

Causality of Protocol Design: This reaction is particularly challenging for 2-aminopyridine substrates. The existing amino group can act as a chelating ligand to the palladium center, potentially forming inactive catalyst species and slowing or halting the catalytic cycle.[5] To overcome this, specialized, bulky, and electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are essential.[5][17] These ligands promote the desired C-N reductive elimination over other decomposition pathways. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the incoming amine without competing in the reaction.[5][18] The reactivity order generally favors the C-Br bond, allowing for selective amination at the C3 or C5 position.[5][19]

Representative Quantitative Data for Buchwald-Hartwig Amination
EntryAminePd Pre-catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Yield (%)
1MorpholineXPhos Pd G3 (2)-LiHMDS (2.2)Toluene10086 (on 3,5-dibromo-2-aminopyridine)
2AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene110>90
3CyclohexylamineBrettPhos Pd G3 (2)-LiHMDS (2.2)Dioxane100~80
Note: This table presents conditions optimized for related 2-amino-3-halopyridine substrates.[5][17]
Detailed Protocol: Selective Buchwald-Hartwig Amination at C3/C5
  • Glovebox Setup: Inside an inert atmosphere glovebox, charge a Schlenk tube with the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., LiHMDS, 2.2 equiv or NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the this compound (1.0 equiv) and a stir bar.

  • Reaction Assembly: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to 0.1 M) followed by the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Heat the sealed reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction times can vary significantly depending on the amine.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography on silica gel to isolate the desired N-substituted product.

References

Regioselective functionalization of 3,5-Dibromo-6-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective Functionalization of 3,5-Dibromo-6-chloropyridin-2-amine: Protocols and Applications

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals and biologically active molecules.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[1] Among the vast array of pyridine derivatives, polysubstituted analogues offer a three-dimensional vector space for chemists to explore in search of enhanced potency, selectivity, and pharmacokinetic properties. This compound is a particularly valuable building block, presenting three distinct halogenated positions (C3-Br, C5-Br, and C6-Cl) with differential reactivity. This inherent disparity allows for controlled, sequential, and regioselective functionalization, enabling the construction of complex molecular architectures that would be otherwise difficult to access.

This guide provides a detailed exploration of the principles and protocols for the regioselective functionalization of this compound. We will delve into the mechanistic underpinnings of selectivity in palladium-catalyzed cross-coupling reactions and provide field-tested, step-by-step protocols for researchers, scientists, and drug development professionals.

Understanding the Reactivity Landscape

The regioselectivity in the functionalization of this compound is primarily governed by the relative bond strengths of the carbon-halogen (C-X) bonds and the electronic environment of the pyridine ring. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3][4] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst—often the rate-determining step—more facile for heavier halogens.[3][5]

Therefore, the two C-Br bonds at the C3 and C5 positions are significantly more reactive than the C-Cl bond at the C6 position. This differential reactivity is the foundation for achieving high regioselectivity. While both C3-Br and C5-Br bonds exhibit similar reactivity, subtle electronic and steric differences can be exploited under carefully controlled conditions, though often a mixture of 3- and 5-substituted products may be observed in mono-functionalization attempts. The C6 position, adjacent to the ring nitrogen, is activated towards nucleophilic aromatic substitution but requires more forcing conditions for cross-coupling compared to the C-Br positions.[6]

Caption: Reactivity hierarchy of halogen sites on the pyridine core.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species and an aryl halide.[5] For this compound, this reaction can be controlled to selectively form a biaryl linkage at the more reactive C-Br positions.

Causality of Selectivity

The selectivity for the C3/C5 positions over the C6 position is driven by the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This allows the Pd(0) catalyst to undergo oxidative addition preferentially at the C-Br sites under conditions where the C-Cl bond remains largely unreactive.[7]

G start This compound + R-B(OH)2 catalyst Pd(OAc)2 / SPhos K3PO4, Dioxane/H2O start->catalyst reaction Heat (e.g., 80-100 °C) catalyst->reaction product Mono-arylated Product (at C3/C5) reaction->product

Caption: Workflow for regioselective Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Mono-Arylation
  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add Palladium(II) acetate (Pd(OAc)₂, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 4-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Component Molar Equiv. Purpose
This compound1.0Starting Material
Arylboronic Acid1.1 - 1.5Coupling Partner
Pd(OAc)₂0.02Catalyst Precursor
SPhos0.04Ligand
K₃PO₄3.0Base
1,4-Dioxane / H₂O-Solvent
Expected Yield 50-85%

Protocol 2: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This transformation is invaluable for synthesizing aryl amines. Similar to the Suzuki coupling, the reaction can be directed to the C-Br positions of the substrate.

Causality of Selectivity

The underlying principle for regioselectivity remains the differential reactivity of C-Br versus C-Cl bonds in the rate-limiting oxidative addition step of the catalytic cycle.[9] By using appropriate ligands and bases, the reaction can be performed under conditions mild enough to leave the C-Cl bond intact.

G start This compound + R1R2NH catalyst Pd2(dba)3 / XPhos NaOtBu, Toluene start->catalyst reaction Heat (e.g., 100-110 °C) catalyst->reaction product Mono-aminated Product (at C3/C5) reaction->product

Caption: Workflow for regioselective Buchwald-Hartwig amination.

Detailed Experimental Protocol: Mono-Amination
  • Glovebox Preparation: In an inert atmosphere glovebox, charge a Schlenk flask with Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), XPhos (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 equiv).[6]

  • Reagent Addition: To the flask, add the this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent Addition: Remove the flask from the glovebox and, under a positive flow of argon, add anhydrous toluene (to ~0.1 M).

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion (typically 6-24 hours), cool the mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting residue via flash column chromatography.

Component Molar Equiv. Purpose
This compound1.0Starting Material
Primary/Secondary Amine1.2Coupling Partner
Pd₂(dba)₃0.02Catalyst Precursor
XPhos0.04Ligand
NaOtBu1.4Base
Anhydrous Toluene-Solvent
Expected Yield 60-90%

Protocol 3: Regioselective Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[10] It is an exceptionally efficient method for installing alkynyl moieties onto aromatic rings.

Causality of Selectivity

The chemoselectivity of the Sonogashira coupling on polyhalogenated pyridines is well-established.[11][12] The reaction proceeds preferentially at the C-Br positions due to the greater ease of oxidative addition of Pd(0) across the C-Br bond compared to the C-Cl bond. This allows for the selective synthesis of 3- and 5-alkynyl pyridines.[11][13]

G start This compound + Terminal Alkyne catalyst Pd(PPh3)4 / CuI Base (e.g., TEA), Solvent (e.g., THF) start->catalyst reaction Room Temp to 60 °C catalyst->reaction product Mono-alkynylated Product (at C3/C5) reaction->product

Caption: Workflow for regioselective Sonogashira coupling.

Detailed Experimental Protocol: Mono-Alkynylation
  • Vessel Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv).

  • Solvent and Reagents: Dissolve the starting material in a suitable anhydrous solvent such as THF or DMF. Add the terminal alkyne (1.1-1.3 equiv) followed by a base, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) and Copper(I) iodide (CuI, 4-10 mol%) to the stirring solution.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Component Molar Equiv. Purpose
This compound1.0Starting Material
Terminal Alkyne1.1 - 1.3Coupling Partner
Pd(PPh₃)₄0.02 - 0.05Catalyst
CuI0.04 - 0.10Co-catalyst
TEA or DIPA2.0 - 3.0Base/Solvent
Anhydrous THF/DMF-Solvent
Expected Yield 70-95%

Exploiting Differential Reactivity: A Sequential Functionalization Strategy

The true synthetic power of this compound is realized in sequential coupling strategies. By first reacting the more labile C-Br positions and then applying more forcing conditions, one can achieve a fully substituted, complex pyridine core.

G A 3,5-Dibromo-6-chloro -pyridin-2-amine B Step 1: C5-Functionalization (e.g., Sonogashira) A->B C 3-Bromo-6-chloro-5-alkynyl -pyridin-2-amine B->C D Step 2: C3-Functionalization (e.g., Suzuki) C->D E 6-Chloro-3-aryl-5-alkynyl -pyridin-2-amine D->E F Step 3: C6-Functionalization (e.g., Buchwald-Hartwig) E->F G Fully Functionalized Pyridine Derivative F->G

Caption: A potential workflow for sequential, three-fold functionalization.

  • First Coupling (C3/C5): Employ one of the mild protocols described above (e.g., Sonogashira) to functionalize one of the C-Br positions. If separation of C3 and C5 isomers is challenging, one may proceed with a mixture or aim for difunctionalization by using >2.0 equivalents of the coupling partner.

  • Second Coupling (C3/C5): The remaining C-Br bond on the mono-substituted intermediate can be targeted in a second, distinct cross-coupling reaction (e.g., Suzuki). The conditions will be similar to the first coupling.

  • Third Coupling (C6): To functionalize the C-Cl bond, more robust catalytic systems or harsher conditions are typically required. This may involve using more electron-rich and bulky phosphine ligands (e.g., Buchwald or Josiphos-type ligands), higher temperatures, and stronger bases.[3][14]

This stepwise approach provides a modular and highly effective route to novel, densely functionalized pyridine derivatives for screening in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 3,5-Dibromo-6-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of Sonogashira coupling reactions involving 3,5-Dibromo-6-chloropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize reaction outcomes. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address the unique challenges posed by this polyhalogenated substrate.

Introduction: The Challenge of a Multifunctional Substrate

The Sonogashira reaction is a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp) bonds.[1] However, its application to a substrate like this compound introduces significant challenges. The molecule possesses three halogen atoms with differential reactivity (Br > Cl) and a coordinating amino group, creating a complex landscape of potential side reactions that can compromise yield, selectivity, and purity.[2]

The primary hurdles include:

  • Regioselectivity: Controlling which of the two non-equivalent bromine atoms reacts.

  • Homocoupling: The undesired dimerization of the terminal alkyne (Glaser coupling).[1][3]

  • Dehalogenation: Reductive removal of a halogen atom.[4][5]

  • Catalyst Inactivation: Decomposition of the palladium catalyst, often observed as the formation of palladium black.[2]

This guide provides a structured approach to understanding and mitigating these issues through a series of frequently asked questions, in-depth troubleshooting workflows, and optimized protocols.

Section 1: Frequently Asked Questions (FAQs) & Core Problems

This section addresses the most common issues encountered during the Sonogashira coupling of this compound.

Q1: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I prevent this?

A: Alkyne homocoupling is one of the most prevalent side reactions in copper-catalyzed Sonogashira couplings.[3][6] It is primarily caused by the copper-acetylide intermediate undergoing oxidative dimerization, a process greatly accelerated by the presence of oxygen.[2][7]

Core Causality & Mitigation Strategies:

  • Oxygen Contamination: The primary culprit is dissolved oxygen. Implementing rigorous anaerobic conditions is critical. All solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling a stream of inert gas (Argon or Nitrogen) for an extended period.[2][7] The reaction should be maintained under a positive pressure of inert gas throughout.

  • Copper-Free Conditions: The most direct method to eliminate this side reaction is to switch to a copper-free Sonogashira protocol.[1][2] While these conditions may require higher temperatures, more active palladium catalysts, or specific ligands, they entirely remove the primary pathway for Glaser coupling.[7]

  • Slow Alkyne Addition: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[8]

Q2: My reaction yields a mixture of mono- and di-alkynylated products. How can I control the selectivity?

A: Achieving regioselectivity with this substrate is a significant challenge. The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[2] Both bromine atoms are substantially more reactive than the chlorine atom. The electronic environment, influenced by the electron-donating amino group at C2 and the electron-withdrawing chloro group at C6, renders the two bromine atoms electronically distinct, leading to preferential but not exclusive reaction at one site.

Strategies for Selective Coupling:

  • For Mono-alkynylation:

    • Stoichiometry: Use a slight deficiency or exactly 1.0 equivalent of the terminal alkyne relative to the dibromo-substrate.

    • Lower Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., room temperature to 40 °C). This will favor the reaction at the most activated C-Br bond.

    • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it once the desired mono-substituted product is maximized, before significant formation of the di-substituted product occurs.

  • For Di-alkynylation:

    • Alkyne Excess: Use a clear excess of the terminal alkyne (e.g., 2.2 - 2.5 equivalents).

    • Higher Temperature: Increase the reaction temperature (e.g., 60-100 °C) to overcome the activation barrier for the second coupling.[9]

    • Extended Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion to the di-substituted product.

Q3: I'm observing dehalogenation of my starting material or product. What causes this and how can I minimize it?

A: Dehalogenation is a reductive process where a C-X bond is cleaved and replaced by a C-H bond. This side reaction can be particularly problematic for polyhalogenated and electron-deficient aromatic systems.[4][5]

Potential Causes and Solutions:

  • Hydrogen Source: The hydrogen atom can be sourced from the amine base, solvent (e.g., THF, alcohols), or trace water.

  • Catalyst System: Some palladium-ligand combinations are more prone to promoting reductive dehalogenation.

  • Mitigation:

    • Choice of Base: Using a non-coordinating, sterically hindered base might be beneficial.

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

    • Ligand Screening: Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress this pathway.

Q4: My reaction mixture turned black and stalled. What happened?

A: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the Pd(0) catalyst into an inactive state.[2][10]

Common Triggers:

  • High Temperature: Excessive heat can accelerate catalyst decomposition.

  • Impurities: Impurities in reagents or solvents can poison the catalyst.

  • Inappropriate Solvent: Some solvents, particularly THF in certain contexts, have been anecdotally reported to promote the formation of palladium black.[10]

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected metal is prone to aggregation.

Preventative Measures:

  • Use fresh, high-purity reagents and solvents.

  • Avoid unnecessarily high temperatures.

  • Ensure an adequate ligand-to-palladium ratio. Using a stable pre-catalyst like Pd(PPh₃)₂Cl₂ can be advantageous over generating Pd(0) in situ from sources that require ligand association.

Q5: Does the 2-amino group interfere with the reaction?

A: The 2-amino group is a potential ligand for both palladium and copper, which could modulate (and potentially inhibit) catalyst activity. However, numerous successful Sonogashira couplings have been reported on aminopyridine substrates.[11][12][13] In practice, while coordination is possible, it does not typically prevent the reaction. If catalyst inhibition is suspected, increasing the catalyst loading slightly or using a ligand that binds more strongly to palladium than the amino group may be beneficial.

Section 2: In-Depth Troubleshooting & Optimization
Troubleshooting Workflow for Low Yield or Failed Reactions

When a reaction fails, a systematic approach is necessary. The following workflow, represented as a decision-making diagram, can help diagnose the issue.

G start Low / No Yield Observed check_reagents 1. Verify Reagents & Substrates start->check_reagents check_conditions 2. Scrutinize Reaction Conditions start->check_conditions check_catalyst 3. Evaluate Catalyst System start->check_catalyst sub_purity Substrate Purity? (NMR, LC-MS) check_reagents->sub_purity alkyne_purity Alkyne Purity/Volatility? (Freshly distilled/purchased?) check_reagents->alkyne_purity base_quality Base Quality? (Anhydrous, fresh bottle?) check_reagents->base_quality anaerobic Truly Anaerobic? (Properly degassed?) Observe homocoupling? check_conditions->anaerobic anhydrous Truly Anhydrous? (Dry solvents/reagents?) check_conditions->anhydrous temperature Temperature Optimal? (Aryl-Br often needs heat) check_conditions->temperature pd_active Pd Catalyst Active? (Old bottle? Decomposed?) check_catalyst->pd_active cu_active Cu(I) Source Fresh? (CuI should be off-white, not green/brown) check_catalyst->cu_active ligand_choice Ligand Appropriate? (Sufficiently electron-rich/bulky?) check_catalyst->ligand_choice corrective Take Corrective Action: - Purify reagents - Improve degassing - Screen T, base, ligand anaerobic->corrective temperature->corrective pd_active->corrective

Caption: Troubleshooting flowchart for Sonogashira coupling reactions.

Data Summary: Controlling Selectivity and Side Reactions

The choice of reaction parameters is critical for success. The following table provides a starting point for optimization.

ParameterFor Selective Mono-alkynylationFor Di-alkynylationRationale & Key Considerations
Alkyne (equiv.) 0.9 - 1.052.2 - 2.5Stoichiometry is the primary driver of selectivity.
Pd Catalyst Loading 1 - 5 mol%2 - 5 mol%Lower loading can improve selectivity but may require longer times.
Cu(I) Co-catalyst 0.5 - 2 mol% (or None)1 - 10 mol%Essential for reactivity at lower temperatures, but is the source of homocoupling. Consider copper-free for cleaner reactions.[2]
Base (e.g., Et₃N, DIPEA) 2 - 3 equiv.3 - 5 equiv.Must be sufficient to neutralize generated HBr and deprotonate the alkyne. Amine bases can also act as the solvent.[1]
Temperature Room Temp - 50 °C60 °C - 100 °CHigher temperatures are required to activate the second C-Br bond but increase the risk of catalyst decomposition.[9]
Solvent Toluene, Dioxane, DMFToluene, Dioxane, DMFChoice can impact catalyst stability and solubility. DMF is highly polar, while Toluene is less coordinating.[9]
Section 3: Optimized Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are toxic and should be handled with appropriate personal protective equipment (PPE). The reaction must be conducted under an inert atmosphere.

Protocol A: Selective Mono-Sonogashira Coupling

This protocol aims to selectively couple one equivalent of a terminal alkyne, favoring the more reactive C-Br position.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., Toluene) and degassed amine base (e.g., triethylamine, 3.0 equiv.).

  • Reagent Addition: Add the terminal alkyne (1.05 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at 40 °C and monitor the reaction progress by TLC or LC-MS every hour.

  • Quench & Work-up: Once the starting material is consumed and the desired mono-adduct is maximized (typically 2-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the mono-alkynylated product.

Protocol B: Di-Sonogashira Coupling

This protocol is designed to achieve exhaustive coupling at both C-Br positions.

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.10 equiv.).

  • Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., DMF) and degassed amine base (e.g., DIPEA, 4.0 equiv.).

  • Reagent Addition: Add the terminal alkyne (2.5 equiv.) in one portion.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction for the disappearance of the mono-substituted intermediate (typically 12-24 hours).

  • Quench & Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash thoroughly with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired di-alkynylpyridine.

Section 4: Reaction Mechanism Visualization

The following diagram illustrates the accepted catalytic cycles for the Sonogashira coupling and highlights where the primary side reactions—homocoupling and dehalogenation—can occur.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_Side Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Dehalogenation Dehalogenation Ar-H PdII->Dehalogenation [H] source PdII_alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_alkyne CuX Cu(I)X Transmetal->CuX From Pd Cycle RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product ArX Ar-X ArX->OxAdd Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide + CuX + Base Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetal To Pd Cycle Glaser Homocoupling (Glaser Product) R-C≡C-C≡C-R Cu_Acetylide->Glaser O₂

Caption: Catalytic cycles of the Sonogashira reaction and key side pathways.

References

Technical Support Center: Purification of 3,5-Dibromo-6-chloropyridin-2-amine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 3,5-Dibromo-6-chloropyridin-2-amine. This highly functionalized pyridine is a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. However, its poly-halogenated and basic nature presents unique challenges during product purification. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your target purity with maximum yield.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues commonly encountered during the purification of derivatives of this compound.

Question 1: My product co-elutes with the starting material or a key byproduct during column chromatography. How can I improve separation?

Answer: Co-elution is a frequent challenge, especially when the polarity difference between your product and impurities is minimal. Here is a systematic approach to resolving this issue:

  • Re-evaluate Your Solvent System: The initial choice of hexane/ethyl acetate may not provide sufficient selectivity. Experiment with different solvent systems to exploit alternative intermolecular interactions. For instance, substituting ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can alter the selectivity. A small percentage of methanol in DCM can significantly increase polarity and may improve separation.

  • Introduce an Additive: The basicity of the pyridine nitrogen (pKa typically 5-6) often leads to peak tailing on silica gel due to interactions with acidic silanol groups.[1][2] This can obscure closely eluting spots. Adding a small amount of a competing base, like triethylamine (TEA) (0.5-1% v/v), to your mobile phase can neutralize these active sites, resulting in sharper peaks and better resolution.[3] Conversely, if an impurity is basic, adding a small amount of acetic acid can cause it to bind strongly to the silica, allowing your less basic product to elute.[4]

  • Optimize Loading and Column Parameters: Overloading the column is a common cause of poor separation. Ensure you are not exceeding the column's capacity (typically 1-5% of the silica gel weight). Dry loading your crude material onto a small amount of silica gel is often superior to wet loading, as it results in a more concentrated starting band.[5] Using a longer, narrower column can also increase the number of theoretical plates and enhance separation.[4]

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider an alternative stationary phase. Alumina (basic or neutral) can be effective for purifying basic compounds. For highly polar compounds, a C18 reversed-phase column might be a suitable option.

Question 2: I'm experiencing significant product loss during recrystallization. What am I doing wrong?

Answer: Recrystallization is a powerful technique for achieving high purity, but it requires careful solvent selection and execution to maximize recovery.[6]

  • The "Like Dissolves Like" Principle is Key: An ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[7] If your product is highly soluble even in the cold solvent, you will inevitably have low recovery.

  • Systematic Solvent Screening: Test a variety of solvents. For many pyridine derivatives, common choices include ethanol, isopropanol, acetone, or solvent pairs like hexane/ethyl acetate or toluene/heptane.[3][8]

  • The Two-Solvent Method: If finding a suitable single solvent is difficult, a two-solvent system is often effective.[7] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[7]

  • Avoid Crash Crystallization: Cooling the solution too rapidly (e.g., by placing it directly in an ice bath) will cause the compound to precipitate rather than crystallize, trapping impurities.[6] Allow the flask to cool slowly to room temperature before moving it to an ice bath to maximize the recovery of pure crystals.

Question 3: My final product is an oil and refuses to solidify. How can I induce crystallization?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when significant impurities are present.

  • Trituration: This is often the first and most effective step. Add a small amount of a solvent in which your product is insoluble (like cold hexanes or pentane) and vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth.

  • Solvent Removal: Ensure all residual solvents from the reaction or chromatography are completely removed under high vacuum. Trace amounts of solvents like DMF or DMSO can inhibit crystallization.

  • Seed Crystals: If you have a small amount of solid material from a previous batch, adding a tiny crystal to the oil can initiate crystallization.

  • Re-purification: If the oil persists, it likely indicates the presence of significant impurities. Re-purifying the material by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should anticipate in reactions involving this compound?

A1: The impurity profile depends heavily on the specific reaction (e.g., Suzuki coupling, Buchwald-Hartwig amination). However, common impurities include:

  • Unreacted Starting Material: this compound itself.

  • Homocoupling Products: In cross-coupling reactions like Suzuki-Miyaura, dimerization of the boronic acid starting material can occur, especially in the presence of oxygen.[9][10]

  • Protodeborylation/Dehalogenation Products: The starting material or product can lose a halogen or boronic acid/ester group, leading to less substituted pyridine derivatives.[9]

  • Regioisomers: Depending on the reaction, substitution might occur at an alternative position on the pyridine ring.

  • Catalyst Residues: Trace amounts of palladium or other transition metals may remain.

Q2: What is a good general workflow for purifying products derived from this starting material?

A2: A robust, multi-step purification strategy is often required. The following workflow is a validated starting point.

Troubleshooting_Purification start Crude Product Analysis (TLC/LCMS) impure_solid Impure Solid start->impure_solid Is it a solid? impure_oil Impure Oil/Goo start->impure_oil Is it an oil? check_separation Good Separation by TLC? impure_solid->check_separation triturate Triturate with non-polar solvent impure_oil->triturate chromatography Perform Flash Chromatography recrystallize Attempt Recrystallization chromatography->recrystallize Purified solid obtained crystals_form Crystals Form? recrystallize->crystals_form solid_forms Solid Forms? triturate->solid_forms acid_base Perform Acid/Base Extraction acid_base->chromatography check_separation->chromatography Yes check_separation->acid_base No, spots overlap pure_product Pure Product crystals_form->pure_product Yes re_purify Re-evaluate Purification Strategy crystals_form->re_purify No, oils out solid_forms->chromatography No solid_forms->recrystallize Yes re_purify->start

References

Overcoming poor reactivity of 3,5-Dibromo-6-chloropyridin-2-amine in C-N coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: C-N Coupling of 3,5-Dibromo-6-chloropyridin-2-amine

Welcome to the technical support guide for overcoming challenges associated with the C-N coupling of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this particularly challenging transformation. The following FAQs and troubleshooting guides are based on established principles of organometallic chemistry and field-proven insights to help you achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination with this compound failing or resulting in very low yields?

A1: The poor reactivity of this compound in palladium-catalyzed C-N coupling reactions stems from a combination of adverse electronic and steric factors, as well as potential catalyst inhibition.

  • Catalyst Inhibition: The substrate contains two basic nitrogen atoms (the pyridine ring nitrogen and the C2-amino group). These can act as coordinating ligands to the palladium center, forming stable, off-cycle complexes that inhibit catalyst activity. This is a common challenge when working with coordinating heterocycles.[1][2]

  • Electronic Effects: The pyridine ring is inherently electron-deficient. This is further exacerbated by three strongly electron-withdrawing halogen substituents (two bromine, one chlorine). While electron deficiency can sometimes favor the initial oxidative addition step, it can significantly retard the crucial C-N reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[3]

  • Steric Hindrance: The chlorine atom at the C6 position and the bromine atom at the C5 position create significant steric bulk around the pyridine nitrogen and the adjacent C-Br bond. This can hinder the approach of both the palladium catalyst and the amine coupling partner.

  • Regioselectivity: With two bromine atoms at the C3 and C5 positions, there is a potential for competitive coupling. Studies on the related 3,5-dibromo-2-aminopyridine have shown that coupling preferentially occurs at the C3 position.[2] Your reaction conditions must be optimized to favor the desired isomer.

Q2: What is the best catalyst and ligand system to start with for this substrate?

A2: For challenging, electron-deficient heteroaryl halides, the choice of ligand is critical. Simple phosphine ligands like PPh₃ or even first-generation Buchwald-Hartwig ligands are often ineffective. You should start with sterically hindered, electron-rich biaryl monophosphine ligands, which have been specifically designed to accelerate the slow reductive elimination step.[3][4]

Recommended Starting Point: Use a second-generation (or later) pre-formed palladium catalyst (precatalyst). These are typically air-stable, which simplifies reaction setup, and they rapidly form the active Pd(0) species in solution.

Catalyst/Ligand ClassSpecific ExamplesKey Advantages for this Substrate
Bulky Biarylphosphine Ligands RuPhos, BrettPhos, XPhosSteric bulk promotes fast reductive elimination; electron-rich nature facilitates oxidative addition. RuPhos is excellent for secondary amines, while BrettPhos is often preferred for primary amines.[2][4]
Ferrocene-Based Ligands Josiphos-type ligandsHighly active, enabling couplings of challenging heteroaryl chlorides with high turnover numbers.[4]
N-Heterocyclic Carbenes (NHCs) PEPPSI-type precatalystsStrong σ-donating ability enhances oxidative addition, and their steric profile promotes reductive elimination. They are also known for their high stability.[1]

Recommendation: Begin with a screening of G3 or G4 precatalysts like RuPhos-Pd-G3 or BrettPhos-Pd-G3 . These systems are well-documented for their high activity in coupling heteroaryl halides.[2]

Q3: How do I select the appropriate base and solvent for the reaction?

A3: The base plays a crucial role in deprotonating the amine nucleophile to form the key palladium-amido intermediate. A poorly chosen base can lead to incomplete reaction or decomposition.

  • Base Selection: Strong, non-nucleophilic bases are required.

    • Alkoxides: Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, it can be incompatible with base-sensitive functional groups like esters.[5]

    • Amides: Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice, particularly for unprotected aminopyridines, as it is a very strong, non-coordinating base.[2]

    • Phosphates: Potassium phosphate (K₃PO₄) is a milder alternative that can be effective with highly active catalyst systems, like those using Xantphos, and may offer better functional group tolerance.[4]

  • Solvent Selection: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst.

    • Aprotic Ethers: Dioxane and tetrahydrofuran (THF) are commonly used.

    • Aromatic Hydrocarbons: Toluene is often favored as it allows for higher reaction temperatures, which are frequently necessary for these difficult couplings.[5]

Starting Recommendation: Use LiHMDS as the base in toluene or THF . This combination has proven effective for the amination of related 3-halo-2-aminopyridines.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Reaction / Trace Conversion 1. Inactive Catalyst• Use a precatalyst to ensure efficient generation of the active Pd(0) species.• Ensure strictly anaerobic and anhydrous conditions. Oxygen can deactivate the catalyst.• Run a positive control with a more reactive substrate (e.g., bromobenzene) to confirm catalyst activity.
2. Catalyst Inhibition• The substrate's nitrogen atoms may be coordinating to the Pd center. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to favor the formation of the active catalytic species.
3. Insufficient Temperature• Slowly and incrementally increase the reaction temperature. For toluene, this may mean heating to reflux (110 °C).
Low Yield / Stalled Reaction 1. Suboptimal Ligand• The chosen ligand may not be bulky or electron-rich enough. Screen a panel of ligands (e.g., RuPhos, BrettPhos, XPhos, SPhos).[4][6]
2. Incorrect Base• The base may be too weak or sterically hindered. Switch from K₃PO₄ to a stronger base like NaOtBu or LiHMDS.[2]
3. Slow Reductive Elimination• This is the most likely kinetic bottleneck. Ensure you are using a bulky biarylphosphine ligand designed to accelerate this step.[4]
Formation of Side Products 1. Hydrodehalogenation (Ar-X → Ar-H)• This occurs via β-hydride elimination from a Pd-amido intermediate. This pathway is less common with aryl amines but can occur with alkyl amines possessing β-hydrogens. Use a ligand that promotes rapid reductive elimination to outcompete this side reaction.
2. Homocoupling of Amine• This can occur if the oxidative addition is slow. Ensure the catalyst system is active and the temperature is sufficient to promote reaction with the aryl halide.
3. Reaction at Multiple Positions• The substrate has C3-Br and C5-Br bonds. Literature suggests C3 is more reactive.[2] If a mixture is obtained, a ligand screen may identify a system with higher regioselectivity. Alternatively, consider a protection strategy for the C2-amino group if it interferes.

Visualized Experimental Workflow & Key Mechanisms

Buchwald-Hartwig Catalytic Cycle for Challenging Substrates

The diagram below illustrates the catalytic cycle, highlighting the steps that are particularly challenging for this compound and how modern catalyst systems address them.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_challenge Key Challenge for this Substrate Pd0 Active Pd(0)L (L = Bulky Ligand) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Ar-X (Slowed by steric hindrance) AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH Amido Pd(II)-Amido Complex AmineCoord->Amido - Base-H⁺X⁻ (Base is critical) RedElim C-N Bond Formed Product Amido->RedElim Reductive Elimination (RATE-LIMITING STEP) Accelerated by bulky, electron-rich ligands RedElim->Pd0 Catalyst Regenerated

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Flowchart

This decision tree provides a logical path for diagnosing and solving common issues encountered during the reaction.

Troubleshooting_Flowchart Troubleshooting a Failed C-N Coupling start Reaction Start: Low or No Conversion? check_conditions Verify Conditions: 1. Inert Atmosphere? 2. Anhydrous Reagents/Solvent? 3. Correct Stoichiometry? start->check_conditions check_catalyst Check Catalyst Activity: Run positive control with bromobenzene + aniline. check_conditions->check_catalyst If conditions are correct catalyst_ok Catalyst is Active check_catalyst->catalyst_ok Control works catalyst_bad Catalyst Inactive: Use fresh precatalyst and improve inert technique. check_catalyst->catalyst_bad Control fails optimize_reaction Systematic Optimization Needed catalyst_ok->optimize_reaction screen_ligands Screen Ligands: Test RuPhos, BrettPhos, XPhos, SPhos. optimize_reaction->screen_ligands screen_base Screen Bases: Test NaOtBu, LiHMDS, K3PO4 screen_ligands->screen_base If still low yield increase_temp Increase Temperature: Incrementally raise temp (e.g., 80°C -> 110°C) screen_base->increase_temp If still low yield success Reaction Successful increase_temp->success Improvement seen

Caption: A decision tree for troubleshooting C-N coupling reactions.

Recommended Starting Protocol

This protocol provides a robust starting point for the coupling of a generic secondary amine with this compound. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (1.2 - 1.5 equiv)

  • RuPhos-Pd-G3 precatalyst (2-4 mol %)

  • RuPhos ligand (if not using a precatalyst, 4-8 mol %)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv, 1 M solution in THF)

  • Anhydrous Toluene (to make a 0.1 - 0.2 M solution with respect to the aryl halide)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound and the RuPhos-Pd-G3 precatalyst.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the secondary amine.

  • Base Addition: Add the LiHMDS solution dropwise at room temperature while stirring. The solution may change color.

  • Heating: Place the flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-coupled product.

References

Technical Support Center: Regioselectivity in Reactions with 3,5-Dibromo-6-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3,5-Dibromo-6-chloropyridin-2-amine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge encountered with this substrate: controlling regioselectivity in cross-coupling reactions. Our goal is to synthesize technical accuracy with field-proven insights to empower you to overcome common experimental hurdles and achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity

This compound is a valuable, yet challenging, building block due to its three distinct halogenated positions. The electronic and steric environment of each site (C3-Br, C5-Br, C6-Cl) dictates its reactivity, often leading to mixtures of products if reaction conditions are not precisely controlled. The presence of the electron-donating amino group at the C2 position further complicates predictions by influencing the electron density of the pyridine ring.[1][2] This guide will dissect the factors governing regioselectivity and provide actionable strategies for selective functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the halogen sites in this compound?

A1: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the reactivity of carbon-halogen (C-X) bonds generally follows the trend I > Br > Cl.[3] For this compound, this principle suggests that the two C-Br bonds will be significantly more reactive than the C-Cl bond.

Between the two C-Br bonds at the C3 and C5 positions, the C5 position is generally the most reactive site for initial functionalization. This preference is attributed to a combination of electronic and steric factors. The C5 position is less sterically hindered than the C3 position, which is flanked by the C2-amino and a bromine at C4 (in the starting material). Electronically, the positions ortho and para to the ring nitrogen (C2, C4, C6) are more electron-deficient in pyridines, which generally favors oxidative addition at these sites.[4] However, the strong electron-donating effect of the C2-amino group complicates this simple analysis. In practice, for many cross-coupling reactions, selectivity for the C5-Br is observed. Achieving high selectivity often requires careful tuning of catalysts, ligands, and reaction conditions.[5][6]

Reaction at the C6-Cl bond is the most challenging and typically requires more forcing conditions, such as higher temperatures and more active catalyst systems, after the C-Br bonds have been functionalized.[7]

Caption: General reactivity hierarchy for cross-coupling reactions.

Q2: I'm getting a mixture of C3 and C5 isomers in my Suzuki-Miyaura coupling. How can I improve selectivity for the C5 position?

A2: This is a classic challenge. Favoring the C5 position requires exploiting the subtle steric and electronic differences between the two C-Br sites. Here are key strategies:

  • Ligand Selection is Critical: The choice of phosphine ligand is arguably the most important factor. To enhance C5 selectivity, use bulky, electron-rich biaryl phosphine ligands.

    • Rationale: Bulky ligands (e.g., XPhos, SPhos, RuPhos) increase the steric demand of the palladium catalyst. This sterically encumbered catalyst will preferentially undergo oxidative addition at the less hindered C5 position.[8] Standard, less bulky ligands like PPh₃ are often less selective.[9]

  • Lower the Reaction Temperature: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can amplify the small energetic difference between the activation barriers for C5 and C3 oxidative addition. Start at room temperature or slightly elevated temperatures (e.g., 40-60 °C) before resorting to higher temperatures.[8]

  • Choice of Base and Solvent: While the ligand is primary, the base and solvent system can influence catalyst activity and selectivity. A common and often effective system is a carbonate base (like K₂CO₃ or Cs₂CO₃) in a solvent mixture such as dioxane/water or toluene/water.[7] Weaker bases can sometimes improve selectivity by slowing down the overall reaction rate.

Q3: How can I achieve a Sonogashira coupling selectively at one of the C-Br positions?

A3: The principles for Sonogashira coupling are similar to Suzuki-Miyaura, with regioselectivity primarily dictated by the relative reactivity of the C-X bonds.[10]

  • Standard Conditions for C5-Selectivity: For mono-alkynylation, the C5-Br bond is the most probable site of reaction under standard Sonogashira conditions (e.g., Pd(PPh₃)₄, CuI, and an amine base like TEA or DIPEA).[11] The C-I bond is most reactive, followed by C-Br, and then C-Cl.[11] Since your substrate has two C-Br bonds, the less sterically hindered C5 position is the favored site for the initial coupling.

  • Controlling Di-substitution: To achieve dialkynylation at both C3 and C5, you will need to use an excess of the terminal alkyne and coupling reagents, and likely increase the reaction temperature or time after the initial mono-coupling has occurred. The C6-Cl bond will typically remain unreacted under these conditions.[12]

  • Catalyst Control: In some polyhalogenated systems, the choice of ligand can even switch the preferred site of reactivity. For instance, monodentate ligands like PPh₃ might favor one position, while bidentate or electron-rich monodentate ligands favor another.[13] While not specifically documented for your exact substrate, this is a valuable strategy to explore if standard methods fail.

Q4: My Buchwald-Hartwig amination is giving me a complex mixture. What are the key parameters to control for a clean mono-amination?

A4: The amino group on your starting material complicates Buchwald-Hartwig reactions, as both it and the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition.[1] Achieving regioselective mono-amination requires a highly active and selective catalyst system.

  • Targeting the C-Br Bonds: The C-Br bonds are far more reactive than the C-Cl bond for Buchwald-Hartwig amination.[14] As with Suzuki coupling, the C5 position is the most likely site for the initial reaction due to reduced steric hindrance.

  • Modern Catalyst Systems: Use a modern catalyst system known for its high activity with challenging substrates. This typically involves a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos).[15]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base is critical for deprotonating the amine coupling partner to form the active nucleophile.[16]

  • Stoichiometry Control: To favor mono-amination, use a slight excess (1.1-1.2 equivalents) of the amine you wish to couple. Using a large excess can promote di-substitution.

G start Low Regioselectivity Issue (e.g., C3/C5 Mixture) ligand Optimize Ligand start->ligand temp Lower Temperature start->temp base Adjust Base/Solvent start->base stoch Control Stoichiometry (for mono-reaction) start->stoch ligand_sol Use bulky biaryl phosphine ligands: XPhos, SPhos, RuPhos (Favors less hindered C5 site) ligand->ligand_sol temp_sol Run at 40-60°C or RT. Increases kinetic selectivity. temp->temp_sol base_sol Try weaker bases (K3PO4, CsF). Use anhydrous solvents. base->base_sol stoch_sol Use 1.0-1.2 eq. of coupling partner. stoch->stoch_sol

Caption: Troubleshooting workflow for improving regioselectivity.

Experimental Protocols & Data

Protocol 1: Selective Suzuki-Miyaura Monocoupling at the C5-Position

This protocol is designed as a starting point to favor the selective coupling of an arylboronic acid at the C5 position.

  • Reagent Preparation: In a glovebox, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: In the same flask, add the palladium catalyst system. A recommended starting point is a pre-catalyst like XPhos Pd G3 (2 mol %).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the Schlenk flask, remove it from the glovebox, and place it on a stirrer hotplate. Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the formation of a new, major product with the expected mass.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired C5-arylated product.

Data Summary: Impact of Ligands on Regioselectivity

The following table summarizes expected outcomes based on literature for similar polyhalogenated pyridine systems.[7][9] This data illustrates the critical role of ligand choice in directing selectivity.

Catalyst System (Pd Precursor + Ligand)Expected Major IsomerExpected C5:C3 RatioRationale
Pd(PPh₃)₄Mixture~2:1 to 5:1PPh₃ has moderate bulk, offering some steric differentiation but often insufficient for high selectivity.
Pd₂(dba)₃ + XPhosC5-Aryl Product >10:1 XPhos is a very bulky ligand, creating a sterically demanding catalyst that strongly favors the less-hindered C5 position.[8]
Pd(OAc)₂ + SPhosC5-Aryl Product >10:1 Similar to XPhos, SPhos is a bulky biaryl phosphine ligand designed for challenging couplings and promoting high regioselectivity.[17]
PdCl₂(dppf)Mixture~3:1 to 6:1Dppf is a bidentate ligand but may not provide the same level of steric shielding around the metal center as the bulkier monodentate biaryl phosphines.[9]

References

Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Reactions of Pyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when functionalizing this critical heterocyclic motif. Pyridine-containing compounds are ubiquitous in pharmaceuticals and advanced materials, yet their synthesis via cross-coupling can be notoriously difficult.[1] This resource addresses the most common experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic rationale to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a pyridine substrate is giving a very low yield, or it's not working at all. What are the most common culprits?

This is the most frequent challenge researchers face. The issue almost always stems from the intrinsic properties of the pyridine ring itself, which can interfere with the palladium catalyst. The primary causes are catalyst inhibition/deactivation, suboptimal choice of ligand, or poor reaction conditions.[2]

Core Problem: Catalyst Inhibition by Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is a potent Lewis base. It can coordinate strongly to the palladium center, which is a soft Lewis acid. This coordination can lead to the formation of stable, off-cycle Pd(II)-pyridine complexes that are catalytically inactive or, at best, sluggish.[2] This effectively "poisons" the catalyst, preventing it from participating in the desired catalytic cycle. The problem is particularly pronounced with 2-substituted pyridines, where the nitrogen is sterically accessible and can readily bind to the metal center.[1]

Visualizing Catalyst Inhibition:

catalyst_inhibition cluster_cycle Desired Catalytic Cycle cluster_poison Inhibition Pathway Active_Pd0 Active L-Pd(0) OxAdd Oxidative Addition (Ar-X) Active_Pd0->OxAdd PdII_Complex L-Pd(II)(Ar)(X) OxAdd->PdII_Complex Transmetalation Transmetalation (R-M) PdII_Complex->Transmetalation Inactive_Complex Inactive (Py)₂-Pd(II) Complex PdII_Complex->Inactive_Complex Coordination (Poisoning) Product_Complex L-Pd(II)(Ar)(R) Transmetalation->Product_Complex Product_Complex->Active_Pd0 RedElim Reductive Elimination Product_Complex->RedElim Product Ar-R Product RedElim->Product Pyridine Pyridine Substrate/Product Pyridine->Inactive_Complex

Catalyst inhibition by pyridine coordination.
Q2: I suspect my catalyst is deactivating. What are the visual signs, and how can I prevent it?

Catalyst deactivation is a primary cause of failed reactions. Beyond the inhibition described above, there are other common pathways.

Visual Cues:

  • Formation of Palladium Black: The appearance of a fine, black precipitate is a classic sign of catalyst decomposition. This is metallic palladium that has aggregated and crashed out of solution, rendering it inactive. It often occurs at high temperatures or when the ligand is not robust enough to stabilize the Pd(0) species.

  • No Color Change: Many palladium-catalyzed reactions involve a color change as the active catalyst forms and cycles. If your reaction mixture remains unchanged in color, it may indicate that the precatalyst was never activated or was immediately poisoned.

Prevention and Mitigation Strategies:

Troubleshooting ActionRationale and ExplanationRecommended Ligands/Reagents
1. Choose the Right Ligand This is the most critical factor. For pyridine substrates, you need ligands that are both bulky and electron-rich .[3][4] Bulkiness sterically shields the palladium center, making it more difficult for the pyridine nitrogen to coordinate. Electron-richness increases the electron density on the palladium, which promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination.[4]Buchwald Biarylphosphines: XPhos, SPhos, RuPhos, BrettPhos. NHC Ligands: IPr, SIPr.[5]
2. Use an Air-Stable Precatalyst Using a pre-formed, air-stable precatalyst (e.g., Buchwald G3 or G4 precatalysts) ensures a consistent L:Pd ratio and more reliable activation to the active Pd(0) species compared to generating the catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[6]XPhos-Pd-G3, SPhos-Pd-G2
3. Rigorous Inert Atmosphere The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents or a poor inert atmosphere (N₂ or Ar) will lead to oxidation of Pd(0) to inactive Pd(II) species and can also promote side reactions like the homocoupling of boronic acids.[7]Use Schlenk techniques or a glovebox. Degas solvents by freeze-pump-thaw or by bubbling with inert gas for at least 15-20 minutes.[8]
4. Control Reaction Temperature While heat can increase reaction rates, excessively high temperatures (>110-120 °C) can accelerate the decomposition of the catalyst into palladium black, especially with less stable ligand systems.Start with a moderate temperature (e.g., 80-100 °C) and only increase if the reaction is sluggish.
Q3: My Suzuki-Miyaura reaction is plagued by side products, especially protodeboronation. How can I minimize this?

Protodeboronation is the undesired cleavage of the C–B bond of the boronic acid or ester by a proton source (usually water), replacing it with a C–H bond. This consumes your nucleophile and leads to hydrodehalogenation of the starting material as a byproduct. Heteroaryl boronic acids, including pyridylboronic acids, are particularly susceptible to this side reaction.[1][7]

Strategies to Suppress Protodeboronation:

  • Use Boronic Esters: Pinacol (BPin) or MIDA boronates are significantly more stable towards hydrolysis than their corresponding boronic acids.[9] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing the rate of protodeboronation.

  • Switch to Anhydrous Conditions: Since water is the proton source, running the reaction under strictly anhydrous conditions can effectively shut down this side reaction.[10] This involves using dry solvents and a non-aqueous base.

  • Optimize the Base: The choice of base is critical. Strong bases in aqueous media (e.g., NaOH, Cs₂CO₃ in H₂O) can accelerate protodeboronation.[9]

    • Milder Aqueous Bases: Consider switching to K₃PO₄ or K₂CO₃.

    • Anhydrous Bases: Potassium fluoride (KF) or cesium fluoride (CsF) are excellent choices for anhydrous Suzuki couplings.

side_reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_proto Protodeboronation Side Reaction ArX Ar-X (Halopyridine) Product Desired Product (Ar-R) ArX->Product R_B R-B(OR)₂ R_B->Product R_B_side R-B(OR)₂ Byproduct Side Product (R-H) R_B_side->Byproduct Base Catalyzed H2O H₂O (Proton Source) H2O->Byproduct

Competition between desired coupling and protodeboronation.
Q4: The reactivity of my halopyridine is very low. How does the halogen and its position on the ring affect the reaction?

The reactivity of the halopyridine electrophile is determined by the ease of the oxidative addition step, which is often rate-determining. This depends on both the identity and the position of the halogen.

Reactivity Trends:

FactorTrendExplanation
Halogen Identity I > Br > Cl >> F This trend is inversely correlated with the Carbon-Halogen (C-X) bond strength. The weaker C–I bond undergoes oxidative addition to the Pd(0) center much more readily than the stronger C–Cl bond. Fluoropyridines are generally unreactive in standard cross-coupling.[11]
Position on Ring 4- > 2- > 3- The pyridine ring is electron-deficient, and this effect is most pronounced at the C2 and C4 positions (para and ortho to the nitrogen). This electron deficiency makes the C-X bond at these positions more susceptible to oxidative addition. The C3 position is the most electron-neutral and therefore the least reactive.[11]

Troubleshooting Low Reactivity:

  • If using a chloropyridine: You must use a highly active catalyst system. This means employing a bulky, electron-rich ligand like XPhos , SPhos , or an NHC ligand .[4][6] Standard catalysts like Pd(PPh₃)₄ will likely be ineffective.

  • If coupling at the 3-position: You may need higher catalyst loading (e.g., 2-5 mol%), higher temperatures, or longer reaction times to achieve good conversion.

  • Consider Switching Halides: If possible in your synthetic route, starting from a bromopyridine or iodopyridine will make the coupling significantly easier than starting from the analogous chloropyridine.

Validated Experimental Protocols

The following protocols are provided as robust starting points. Optimization for your specific substrates is always recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromopyridine

This protocol is adapted for challenging heteroaryl couplings and incorporates best practices to minimize common failure modes.

Reaction Scheme: (Conceptual Image: 2-Bromopyridine + Arylboronic Acid -> 2-Arylpyridine)

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2–1.5 equiv)

  • XPhos Pd G3 precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • 1,4-Dioxane / H₂O (e.g., 10:1 v/v), degassed

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or on a Schlenk line, add the 2-bromopyridine, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst to the reaction vessel.[8]

  • Inert Atmosphere: Seal the vessel with a septum. If not in a glovebox, evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.

  • Reaction Execution: Place the vessel in a preheated oil bath or heating block set to 80–100 °C. Stir vigorously to ensure proper mixing.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-18 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine

This protocol uses a potent catalyst system designed to overcome the low reactivity of chloropyridines and prevent catalyst inhibition.[12]

Reaction Scheme: (Conceptual Image: 2-Chloropyridine + Amine -> 2-Aminopyridine)

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene, degassed

  • Oven-dried, resealable Schlenk tube with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox, add the NaOt-Bu and RuPhos Pd G3 precatalyst to the Schlenk tube. Seal the tube, remove it from the glovebox.

  • Reagent Addition: Add the 2-chloropyridine and the amine to the tube under a positive flow of argon. If the amine is a solid, it can be added in the glovebox.

  • Solvent Addition: Add the degassed anhydrous toluene via syringe.

  • Reaction Execution: Seal the Schlenk tube tightly with its Teflon screw cap. Place the tube in a preheated oil bath at 100-110 °C and stir.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3,5-Dibromo-6-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 3,5-Dibromo-6-chloropyridin-2-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, practical guidance to overcome common challenges and optimize your synthetic strategies. The inherent electronic properties and substitution pattern of this substrate demand a nuanced approach to catalyst selection and reaction optimization. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: Understanding the Substrate and Initial Catalyst Selection

FAQ 1: What are the key challenges associated with the cross-coupling of this compound?

The primary challenges in performing cross-coupling reactions on this substrate stem from several factors:

  • Multiple Reactive Sites: The molecule possesses three halogen atoms (two bromine and one chlorine) that can potentially participate in oxidative addition to the palladium catalyst. Achieving chemoselectivity is therefore a critical consideration.[1]

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[2] This electronic deficiency influences the reactivity of the C-X bonds.

  • Catalyst Inhibition: The presence of the 2-amino group and the pyridine nitrogen can lead to catalyst inhibition.[3][4] These basic sites can coordinate to the palladium center, reducing its catalytic activity.[3][5]

  • Reactivity Hierarchy of Halogens: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[6] This inherent difference can be exploited to achieve selective couplings.

FAQ 2: Which halogen is most likely to react first in a cross-coupling reaction, and why?

Based on the established reactivity trends of halogens in palladium-catalyzed cross-coupling, the carbon-bromine (C-Br) bonds are significantly more reactive than the carbon-chlorine (C-Cl) bond.[6] Therefore, initial coupling will preferentially occur at the C-Br positions.

Between the two C-Br bonds at positions 3 and 5, the electronic environment of the pyridine ring plays a crucial role. The pyridine nitrogen activates the positions ortho (2 and 6) and para (4) to it for nucleophilic attack and influences the oxidative addition step.[2][7] For 3,5-dihalopyridines, substitution often occurs preferentially at these positions.[8]

dot

G cluster_substrate This compound cluster_reactivity Reactivity Hierarchy Substrate C-Br_5 C5-Br Substrate->C-Br_5 Most Reactive C-Br_3 C3-Br Substrate->C-Br_3 Highly Reactive C-Cl_6 C6-Cl Substrate->C-Cl_6 Least Reactive

Caption: Reactivity of Halogen Positions.

Section 2: Troubleshooting Common Cross-Coupling Reactions

This section provides troubleshooting guidance for three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling
FAQ 3: My Suzuki-Miyaura reaction is not proceeding, or the yield is very low. What are the likely causes and solutions?

Low or no yield in a Suzuki-Miyaura coupling of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Issue Explanation Recommended Solution
Inactive Catalyst The active Pd(0) species may not have formed or has been deactivated. Standard ligands like PPh₃ may be ineffective for this challenging substrate.[9]Use a robust, electron-rich, and bulky phosphine ligand such as SPhos, XPhos, or RuPhos.[9][10] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃.[2]
Catalyst Inhibition The 2-amino group and pyridine nitrogen can bind to the palladium center, inhibiting catalytic activity.[3][4]Increasing the catalyst and ligand loading can sometimes overcome inhibition. The use of bulky ligands can also disfavor binding of the substrate to the catalyst.
Inappropriate Base The base is crucial for the transmetalation step. A weak or insoluble base will hinder the reaction.[9]For couplings involving aryl chlorides (in subsequent steps) or challenging bromides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[9]
Protodeboronation The boronic acid can be replaced by a proton from the solvent, especially in the presence of water and base.[3][9]Ensure anhydrous conditions if possible, or use a mixed solvent system like 1,4-dioxane/water (4:1) to control the water content.[2]
Low Reaction Temperature Aryl halides, particularly the C-Cl bond, require sufficient thermal energy for the oxidative addition step.[9]Increase the reaction temperature, typically in the range of 80-120 °C.[2]

dot

G Start Start No_Reaction No or Low Yield Start->No_Reaction Check_Catalyst Is the catalyst system appropriate? No_Reaction->Check_Catalyst Change_Ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Catalyst->Change_Ligand No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Change_Base Switch to K3PO4 or Cs2CO3 Check_Base->Change_Base No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase temperature to 80-120 °C Check_Temp->Increase_Temp No Check_Solvent Are there side reactions (protodeboronation)? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Adjust_Solvent Use anhydrous or controlled water content Check_Solvent->Adjust_Solvent Yes Success Successful Reaction Check_Solvent->Success No Adjust_Solvent->Success

Caption: Suzuki-Miyaura Troubleshooting Flowchart.

Buchwald-Hartwig Amination
FAQ 4: I am attempting a Buchwald-Hartwig amination and observing poor conversion. What catalyst and conditions should I consider?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[11][12] For a substrate like this compound, careful selection of the catalyst system is paramount.

Parameter Recommendation Rationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources, respectively.[2][13]
Ligand XPhos, RuPhos, or BrettPhosThese bulky, electron-rich phosphine ligands are known to be highly effective for the amination of challenging aryl halides, including pyridines.[2][10][14]
Base NaOtBu or LiHMDSA strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[2][10]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are generally preferred to avoid side reactions.[2]
Temperature 100-110 °CElevated temperatures are often necessary to drive the reaction to completion.[2]
Sonogashira Coupling
FAQ 5: My Sonogashira coupling is giving a complex mixture of products. How can I improve the chemoselectivity?

Achieving chemoselectivity in the Sonogashira coupling of this compound is a common challenge. The goal is typically to couple the terminal alkyne at one or both of the C-Br positions while leaving the C-Cl bond intact.

  • Monosubstitution: To achieve monosubstitution, carefully control the stoichiometry of the terminal alkyne (use 1.0-1.2 equivalents). Running the reaction at a lower temperature can also favor monosubstitution.

  • Disubstitution: For disubstitution at the C-Br positions, use an excess of the terminal alkyne (2.2-2.5 equivalents) and a higher reaction temperature.

  • Catalyst System: A typical Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine).[15][16][17]

Section 3: Experimental Protocols

General Considerations for All Reactions
  • Inert Atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the palladium catalyst.[9]

  • Anhydrous Solvents: Use of anhydrous solvents is crucial to minimize side reactions.[2]

  • Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen.[9]

Protocol 1: Selective Monosubstituted Suzuki-Miyaura Coupling

This protocol aims for selective coupling at one of the C-Br positions.

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination at a C-Br position.

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Remove the tube from the glovebox and add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.[2]

Protocol 3: Sonogashira Coupling

This protocol provides a starting point for the Sonogashira coupling.

  • To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill with argon.

  • Add anhydrous, degassed triethylamine and DMF.

  • Add the terminal alkyne (1.1 equiv for monosubstitution, 2.2 equiv for disubstitution) dropwise.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

References

Technical Support Center: Scaling Up Reactions Involving 3,5-Dibromo-6-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for scaling up reactions with the versatile but challenging building block, 3,5-Dibromo-6-chloropyridin-2-amine. Here, we address common issues encountered during synthesis and purification, grounded in established chemical principles and supported by literature-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up cross-coupling reactions with this compound?

A1: Scaling up reactions with this substrate presents several key challenges. The polyhalogenated and electron-deficient nature of the pyridine ring, combined with the presence of a basic amino group, can lead to:

  • Catalyst Inhibition: The pyridine nitrogen and the exocyclic amine can act as ligands for the palladium catalyst, leading to deactivation or the formation of inactive complexes.[1][2][3]

  • Regioselectivity Issues: With three distinct halogen atoms, achieving selective reaction at a single site requires careful control of reaction conditions. The reactivity order in palladium-catalyzed cross-coupling is generally C-Br > C-Cl.[4] Selective coupling at the more reactive C-Br bonds is often achievable.[5]

  • Solubility and Mixing Problems: As the scale increases, ensuring homogeneous mixing and maintaining solubility of all reagents becomes more difficult, potentially leading to localized "hot spots" and inconsistent reaction progress.[6]

  • Side Reactions: Increased reaction times and temperatures on a larger scale can promote side reactions such as hydrodehalogenation (replacement of a halogen with hydrogen) and homocoupling of coupling partners.[7][8]

Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling. What are the likely causes?

A2: Low or no conversion in a Suzuki-Miyaura coupling with this substrate often points to issues with the catalytic cycle.[7]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated. Standard ligands like triphenylphosphine (PPh₃) may be insufficient for this challenging substrate.[2][7] Consider using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to be effective for heteroaryl couplings.[5][8]

  • Inappropriate Base: The choice and quality of the base are critical. For less reactive aryl chlorides (and by extension, polyhalogenated pyridines), stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[7][8] The base must be finely powdered and anhydrous to ensure reactivity.

  • Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen.[7] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (argon or nitrogen).[7][8]

  • Suboptimal Temperature: The oxidative addition of the C-X bond to palladium is the rate-determining step. For this electron-deficient substrate, higher temperatures (typically 80-110 °C) are often required to drive the reaction forward.[7][9]

Q3: My Buchwald-Hartwig amination is sluggish and gives a complex mixture. How can I improve it?

A3: The Buchwald-Hartwig amination of this compound can be challenging due to the factors mentioned above.

  • Ligand Selection is Key: The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich ligands are essential to promote both the oxidative addition and the reductive elimination steps.[3][10] Ligands like RuPhos and BrettPhos have shown success in couplings with challenging aminopyridines.[5]

  • Base Compatibility: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions.[10][11] However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system and higher temperatures.[10]

  • Solvent Choice: Anhydrous, degassed solvents such as toluene, 1,4-dioxane, or THF are typically used.[3][10]

  • Managing Side Reactions: Hydrodehalogenation can be a significant side reaction.[10] This can sometimes be suppressed by using a slight excess of the amine coupling partner and ensuring strictly anhydrous conditions.[10]

Q4: How can I achieve regioselective Sonogashira coupling on this molecule?

A4: The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, can be directed to the more reactive C-Br positions.[12][13]

  • Exploiting Reactivity Differences: The C-Br bonds will react preferentially over the C-Cl bond under standard Sonogashira conditions.[4] By controlling the stoichiometry of the alkyne and the reaction time, it is possible to achieve mono- or di-alkynylation at the bromine-bearing carbons.

  • Catalyst and Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in combination with a copper(I) co-catalyst (typically CuI) and an amine base (like triethylamine or diethylamine) are the standard conditions.[12][14] Copper-free conditions have also been developed and may offer advantages in certain cases.[13]

  • Stepwise Functionalization: To achieve functionalization at the chlorine position, the bromine positions would typically be reacted first. The subsequent coupling at the C-Cl bond would require more forcing conditions, such as higher temperatures and more active catalyst systems.[4][15]

Q5: I'm struggling with the purification of my product. The amine functionality is causing tailing on my silica gel column. What can I do?

A5: Tailing is a common problem when purifying basic compounds like aminopyridines on acidic silica gel.[16]

  • Neutralize the Silica: Add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent.[16] This will neutralize the acidic silanol groups on the silica surface, leading to more symmetrical peaks and better separation.

  • Alternative Purification Methods:

    • Acid-Base Extraction: If your product is basic and the impurities are neutral or acidic, an acid-base extraction can be a highly effective purification step.[16] Dissolve the crude material in an organic solvent and extract with an aqueous acid. The basic product will move to the aqueous layer. Then, basify the aqueous layer and extract the pure product back into an organic solvent.[16]

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purification, especially on a larger scale.[6]

Troubleshooting Guides

Low Yield in Cross-Coupling Reactions
Symptom Potential Cause Recommended Solution
No or minimal product formation Inactive catalyst systemUse a pre-catalyst or a more robust ligand (e.g., SPhos, XPhos for Suzuki; RuPhos, BrettPhos for Buchwald-Hartwig).[5][7][8] Increase catalyst loading to 3-5 mol%.[8]
Poor quality or inappropriate baseUse a fresh, finely powdered, and anhydrous base. For this substrate, consider stronger bases like K₃PO₄ or Cs₂CO₃.[7][8]
Oxygen contaminationThoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[7]
Significant amount of starting material remaining Insufficient reaction temperature or timeIncrease the reaction temperature to 80-110 °C.[7][9] Monitor the reaction by TLC or LC-MS to ensure it goes to completion.[9][17]
Formation of hydrodehalogenated byproduct Presence of hydride sources or slow reductive eliminationEnsure solvents are anhydrous and not a source of hydrides. Optimize the ligand to accelerate the desired coupling pathway.[8][10]
Formation of boronic acid homocoupling product (Suzuki) Presence of oxygen or incomplete reduction of Pd(II) precatalystMaintain a strict inert atmosphere.[2][7] Consider using a Pd(0) source directly.[8]
Purification Challenges
Symptom Potential Cause Recommended Solution
Product tailing on silica gel column Strong interaction between the basic amine and acidic silicaAdd 0.5-1% triethylamine or pyridine to the eluent.[16]
Poor separation of product and byproducts Similar polarity of compoundsScreen different solvent systems for chromatography. Consider using a different stationary phase (e.g., alumina, reverse-phase silica).
Difficulty in removing catalyst residues Palladium complexes co-eluting with the productConsider a post-reaction scavenger resin to remove residual palladium. An aqueous workup with a solution of sodium sulfide or thiourea can also help precipitate palladium.
Product is an oil or difficult to crystallize Amorphous solid or presence of impuritiesAttempt to form a salt (e.g., hydrochloride or trifluoroacetate) which may be more crystalline. Screen a wide range of solvents and solvent mixtures for recrystallization.[16]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[18]

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.[7]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.[9]

  • Under a positive pressure of inert gas, add the palladium precursor and the ligand.[7]

  • Add the degassed solvent(s) via syringe.[2]

  • Place the sealed vessel in a preheated oil bath and stir at 80-110 °C.[7]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[9]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel.[7]

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)[1]

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.[1]

  • Add the anhydrous, degassed solvent and stir for a few minutes.

  • Add this compound and the coupling amine to the mixture.[1]

  • Seal the vessel and heat to 80-110 °C with vigorous stirring.[10]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[9]

  • Purify the crude product by flash column chromatography.[9]

Visualized Workflows

Troubleshooting a Failed Suzuki Coupling

G start Low/No Conversion in Suzuki Coupling catalyst Check Catalyst System start->catalyst base Evaluate Base start->base conditions Review Reaction Conditions start->conditions ligand ligand catalyst->ligand Ineffective Ligand? pd_source pd_source catalyst->pd_source Deactivated Pd Source? base_strength base_strength base->base_strength Base too weak? base_quality base_quality base->base_quality Poor Base Quality? temp temp conditions->temp Temperature too low? inertness inertness conditions->inertness Oxygen contamination? use_buchwald Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) ligand->use_buchwald Yes use_precatalyst Use a pre-catalyst (e.g., G3/G4) or fresh Pd source pd_source->use_precatalyst Yes use_strong_base Switch to K₃PO₄ or Cs₂CO₃ base_strength->use_strong_base Yes use_fresh_base Use fresh, finely powdered, and anhydrous base base_quality->use_fresh_base Yes increase_temp Increase temperature to 80-110 °C temp->increase_temp Yes degas Thoroughly degas solvents and maintain inert atmosphere inertness->degas Yes

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Purification Strategy for Basic Aminopyridine Derivatives

G start Crude Product Mixture extraction Acid-Base Extraction start->extraction organic_impurities Dissolve in Organic Solvent Extract with Aqueous Acid extraction->organic_impurities Product is basic? chromatography Column Chromatography on Silica Gel extraction->chromatography Product is neutral or separation is difficult? aqueous_layer Product in Aqueous Layer organic_impurities->aqueous_layer organic_layer Neutral/Acidic Impurities (Discard) organic_impurities->organic_layer basify Basify Aqueous Layer (e.g., NaOH) Extract with Organic Solvent aqueous_layer->basify Isolate Product pure_product_org pure_product_org basify->pure_product_org Pure Product in Organic Layer concentrate concentrate pure_product_org->concentrate Dry & Concentrate final_product final_product concentrate->final_product Final Product chromatography->final_product No Tailing add_base add_base chromatography->add_base Tailing observed? run_column Add 0.5-1% TEA to Eluent add_base->run_column Yes run_column->final_product

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyridine Synthesis: Exploring Alternatives to 3,5-Dibromo-6-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals and agrochemicals necessitates a deep understanding of its synthesis. While highly functionalized building blocks like 3,5-Dibromo-6-chloropyridin-2-amine offer a direct route to complex pyridines, a comprehensive knowledge of alternative synthetic strategies is crucial for optimizing synthetic routes, improving yields, and navigating intellectual property landscapes. This guide provides an in-depth comparison of various approaches to constructing substituted pyridines, offering both theoretical insights and practical, experimentally-backed protocols.

The Role of Pre-functionalized Pyridines: A Double-Edged Sword

This compound is a valuable starting material due to its dense and strategic functionalization. The presence of three distinct halogen atoms at the 3, 5, and 6-positions, coupled with an amino group at the 2-position, allows for a variety of subsequent cross-coupling and substitution reactions. This enables the rapid generation of highly substituted pyridine derivatives. However, reliance on a single, potentially costly or less accessible, starting material can be a bottleneck in a synthetic campaign. Therefore, exploring de novo pyridine synthesis or the use of alternative, more readily available building blocks is a critical exercise in synthetic strategy.

De Novo Pyridine Synthesis: Building the Ring from the Ground Up

Constructing the pyridine ring from acyclic precursors offers maximum flexibility in substituent placement. Several classical and modern methods are at the disposal of the synthetic chemist.

Multicomponent Reactions (MCRs): The Power of Convergence

MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product. For pyridine synthesis, the Hantzsch, Kröhnke, and Bohlmann-Rahtz reactions are prominent examples.

This classic MCR involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate). The initial product is a dihydropyridine, which is then oxidized to the corresponding pyridine.[1][2]

Mechanism Insight: The reaction proceeds through a series of condensations and Michael additions, culminating in the cyclization to the dihydropyridine intermediate. The final oxidation step provides the thermodynamic driving force of aromatization.

Diagram of the Hantzsch Pyridine Synthesis Workflow

Hantzsch_Workflow reagents Aldehyde + 2x β-Ketoester + NH3/NH4OAc mixing One-Pot Reaction reagents->mixing dihydropyridine 1,4-Dihydropyridine Intermediate mixing->dihydropyridine oxidation Oxidation (e.g., HNO3, DDQ) dihydropyridine->oxidation pyridine Substituted Pyridine oxidation->pyridine

Caption: General workflow of the Hantzsch pyridine synthesis.

Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • To a round-bottom flask, add:

    • Benzaldehyde (1.0 eq)

    • Ethyl acetoacetate (2.0 eq)

    • Ammonium acetate (1.2 eq)

    • Ethanol (as solvent)

  • Reaction:

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol.

  • Oxidation (Aromatization):

    • Dissolve the crude dihydropyridine in glacial acetic acid.

    • Add a suitable oxidizing agent (e.g., ceric ammonium nitrate or chromium trioxide) portion-wise at room temperature.

    • Stir for 1-2 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into water and neutralize with a base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

The Kröhnke synthesis offers a versatile route to 2,4,6-trisubstituted pyridines by reacting an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[3][4] This method is particularly useful for preparing poly-aryl systems.[5]

Mechanism Insight: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, followed by cyclization with ammonia and subsequent dehydration to form the pyridine ring.[4]

Diagram of the Kröhnke Pyridine Synthesis Mechanism

Krohnke_Mechanism start α-Pyridinium methyl ketone salt ylide Pyridinium Ylide start->ylide Base michael_adduct 1,5-Dicarbonyl intermediate ylide->michael_adduct + Michael Acceptor michael_acceptor α,β-Unsaturated carbonyl michael_acceptor->michael_adduct cyclization Cyclization with NH3 michael_adduct->cyclization dihydropyridine Dihydropyridine derivative cyclization->dihydropyridine elimination Elimination of H2O and Pyridine dihydropyridine->elimination product Substituted Pyridine elimination->product

Caption: Simplified mechanism of the Kröhnke pyridine synthesis.

This method provides access to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[6][7] The reaction proceeds via an aminodiene intermediate which undergoes a thermally induced cyclodehydration.[8]

Mechanism Insight: The initial step is a Michael addition of the enamine to the ethynylketone. The resulting aminodiene then undergoes a 6π-electrocyclization followed by elimination of water to afford the aromatic pyridine ring.

Cycloaddition Strategies: Convergent Ring Formation

Cycloaddition reactions provide a powerful and often regioselective means of constructing the pyridine ring.

Inverse electron-demand Diels-Alder reactions of 1,2,4-triazines with electron-rich dienophiles (like enamines or ynamines) or strained alkynes can produce pyridines after the extrusion of dinitrogen. This method allows for the synthesis of highly substituted pyridines.[9]

Mechanism Insight: The reaction is a pericyclic process where the 1,2,4-triazine acts as the azadiene. The initial cycloadduct is unstable and readily undergoes a retro-Diels-Alder reaction to release N₂, forming the stable pyridine ring.

Diagram of the [4+2] Cycloaddition of 1,2,4-Triazines

Triazine_Cycloaddition reactants 1,2,4-Triazine + Alkyne/Enamine cycloaddition [4+2] Cycloaddition reactants->cycloaddition intermediate Bicyclic Intermediate cycloaddition->intermediate retro_da Retro-Diels-Alder (-N2) intermediate->retro_da product Substituted Pyridine retro_da->product

Caption: General scheme for pyridine synthesis via 1,2,4-triazine cycloaddition.

Functionalization of Simpler Pyridine Scaffolds

Instead of building the pyridine ring from scratch, one can start with a simpler, more readily available pyridine derivative and introduce the desired functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted aromatics, including pyridines. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful.

This reaction forms carbon-carbon bonds by coupling an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex.[10][11] For the synthesis of pyridines that could be derived from this compound, one could start with a di- or trihalopyridine and introduce aryl or alkyl groups.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

  • To a Schlenk flask, add:

    • 2-Chloropyridine (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • A suitable phosphine ligand (e.g., SPhos, 4 mol%)

    • A base (e.g., potassium carbonate, 2.0 eq)

    • A solvent system (e.g., toluene/water or dioxane/water)

  • Reaction:

    • Degas the mixture by bubbling with argon for 15-20 minutes.

    • Heat the reaction to 80-100 °C for 4-12 hours, monitoring by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Add water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

This palladium-catalyzed reaction forms carbon-nitrogen bonds between an aryl halide or triflate and an amine.[12] This is a powerful method for introducing amino groups onto a pyridine ring, offering an alternative to starting with an aminopyridine.[13]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine

  • In a glovebox, to a vial, add:

    • 2-Bromopyridine (1.0 eq)

    • Morpholine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

    • A suitable phosphine ligand (e.g., Xantphos, 4 mol%)

    • A base (e.g., sodium tert-butoxide, 1.4 eq)

    • Anhydrous toluene (as solvent)

  • Reaction:

    • Seal the vial and heat the reaction to 100 °C for 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Synthetic Strategies

MethodKey ReagentsTypical Substitution PatternAdvantagesDisadvantages
Hantzsch Synthesis Aldehyde, β-Ketoester, Ammonia2,4,6-TrisubstitutedHigh atom economy, convergent, readily available starting materials.[2]Requires a separate oxidation step, can have limited scope for certain substitution patterns.
Kröhnke Synthesis α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, NH₄OAc2,4,6-TrisubstitutedHigh yields, mild conditions, broad scope for aryl substituents.[3][5]Preparation of the pyridinium salt is an extra step.
Bohlmann-Rahtz Synthesis Enamine, Ethynylketone2,3,6-TrisubstitutedDirect formation of the aromatic pyridine.[6][8]May require high temperatures for cyclodehydration, enamines can be unstable.
1,2,4-Triazine Cycloaddition 1,2,4-Triazine, Alkyne/EnaminePolysubstitutedHigh regioselectivity, access to complex substitution patterns.[9]Availability of substituted 1,2,4-triazines can be limited.
Suzuki-Miyaura Coupling Halopyridine, Boronic acid/esterVariableExcellent functional group tolerance, mild conditions, commercially available reagents.[10][11]Requires a pre-functionalized pyridine, potential for catalyst poisoning.
Buchwald-Hartwig Amination Halopyridine, AmineVariableBroad scope of amines, good functional group tolerance.[12][13]Ligand and base selection can be crucial and require optimization.

Conclusion: A Strategic Approach to Pyridine Synthesis

The choice of synthetic route to a target pyridine is a multifaceted decision that weighs factors such as the desired substitution pattern, the availability and cost of starting materials, scalability, and the desired overall efficiency of the synthesis. While pre-functionalized building blocks like this compound offer a rapid entry into complex scaffolds, a thorough understanding of de novo synthesis and alternative functionalization strategies is indispensable for the modern synthetic chemist.

Multicomponent reactions like the Hantzsch and Kröhnke syntheses provide convergent and atom-economical pathways to substituted pyridines from simple acyclic precursors. Cycloaddition strategies offer elegant and often highly regioselective routes to the pyridine core. For the functionalization of existing pyridine rings, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have become powerful and reliable tools.

By carefully considering the strengths and limitations of each approach, as outlined in this guide, researchers can devise more robust, flexible, and efficient syntheses of this vital heterocyclic motif, ultimately accelerating the pace of discovery and development in the chemical and pharmaceutical sciences.

References

A Comparative Guide to the Validation of Synthetic Routes for Polysubstituted Pyridines Utilizing 3,5-Dibromo-6-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a synthetic pathway leveraging the versatile building block, 3,5-Dibromo-6-chloropyridin-2-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the strategic rationale behind experimental choices, offers a robust framework for route validation, and compares the primary route against a classical ring-formation strategy, providing the data and insights necessary for informed decision-making in complex synthetic campaigns.

The pyridine motif is a cornerstone of modern pharmaceuticals, and the ability to precisely control its substitution pattern is critical for tuning biological activity.[1][2] this compound presents a powerful starting material, featuring three distinct halogenated handles that can be selectively functionalized, most notably through transition-metal-catalyzed cross-coupling reactions.[3][4] This guide will validate a sequential Suzuki-Miyaura coupling route and contrast it with a classical Hantzsch pyridine synthesis to produce a common, highly substituted pyridine core.

Route 1: Sequential Functionalization via Suzuki-Miyaura Coupling

This route capitalizes on the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (reactivity order: C-Br > C-Cl).[4] This inherent selectivity allows for a controlled, stepwise introduction of two different aryl moieties onto the pyridine scaffold, offering a modular approach to chemical space exploration.

Conceptual Workflow

The strategy involves a two-step, one-pot sequential Suzuki-Miyaura coupling. The first coupling occurs selectively at one of the more reactive C-Br positions. Following the consumption of the first boronic acid, the second boronic acid is introduced to react at the remaining C-Br position. The C-Cl bond remains intact under these conditions, serving as a potential handle for further diversification if needed.

Suzuki_Coupling_Workflow cluster_0 Route 1: Sequential Suzuki-Miyaura Coupling SM 3,5-Dibromo-6-chloro pyridin-2-amine Step1 First Suzuki Coupling (Selective at C-Br) SM->Step1 R1 Arylboronic Acid 1 (1.1 eq) R1->Step1 Cat1 Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (Dioxane/H₂O) Cat1->Step1 Step2 Second Suzuki Coupling Cat1->Step2 Int Intermediate: 5-Aryl-3-bromo-6-chloro pyridin-2-amine Step1->Int Int->Step2 R2 Arylboronic Acid 2 (1.2 eq) R2->Step2 FP Final Product: 3,5-Diaryl-6-chloro pyridin-2-amine Step2->FP

Caption: Workflow for the sequential Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 6-chloro-5-(4-methoxyphenyl)-3-(p-tolyl)pyridin-2-amine
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.1 eq), potassium carbonate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • First Coupling: Add anhydrous 1,4-dioxane and water (4:1 v/v). Degas the mixture with argon for 15 minutes. Heat the reaction to 85°C and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material and formation of the mono-arylated intermediate.

  • Second Coupling: After cooling the mixture to room temperature, add p-tolylboronic acid (1.2 eq). Degas the mixture again for 10 minutes. Heat the reaction to 85°C and stir overnight (12-16 hours).

  • Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final product.

Causality of Choices:

  • Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and functional group tolerance in cross-coupling reactions involving heteroaromatic halides.

  • Base and Solvent: A mixture of an aqueous base (K₂CO₃) and an organic solvent (dioxane) is standard for Suzuki couplings, facilitating the crucial transmetalation step.[5]

  • Sequential Addition: Adding the boronic acids sequentially ensures a controlled and selective reaction, preventing the formation of undesired homo-coupled byproducts and maximizing the yield of the target hetero-disubstituted product.

Route 2: Classical Ring Formation via Hantzsch Synthesis

As a point of comparison, we consider a classical "de novo" synthesis approach, the Hantzsch pyridine synthesis.[1][6] This method constructs the pyridine ring from acyclic precursors. While powerful for generating certain substitution patterns, it often lacks the modularity of cross-coupling strategies and may require more complex starting materials to achieve the desired final structure.

Conceptual Workflow

This route involves the multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source. The initial product is a 1,4-dihydropyridine, which must then be oxidized to the aromatic pyridine.

Hantzsch_Synthesis_Workflow cluster_1 Route 2: Hantzsch Pyridine Synthesis Aldehyde Aryl Aldehyde Condensation Condensation/ Cyclization Aldehyde->Condensation Ketoester β-Ketoester (2 eq) Ketoester->Condensation Nitrogen Nitrogen Source (e.g., NH₄OAc) Nitrogen->Condensation DHP 1,4-Dihydropyridine Intermediate Condensation->DHP Oxidation Oxidation (e.g., HNO₃, DDQ) DHP->Oxidation FP_Hantzsch Substituted Pyridine (Requires further functionalization) Oxidation->FP_Hantzsch

Caption: Generalized workflow for the Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
  • 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.0 eq) in ethanol is stirred at reflux for 4 hours.[1]

  • Isolation: Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.

  • Oxidation: The synthesized 1,4-dihydropyridine is dissolved in acetic acid, and nitric acid is added dropwise. The mixture is heated to 100°C for 1 hour.

  • Workup and Purification: The reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the final pyridine product.

Note: Achieving the specific 2-amino-3,5-diaryl-6-chloro substitution pattern via this method would require significantly more complex and less accessible starting materials, highlighting the strategic advantage of Route 1 for this particular target class.

Validation of the Synthetic Route

A synthetic route's viability is not determined by its successful execution alone but by a rigorous validation process that confirms the identity, purity, and yield of the final product.[7] This ensures reproducibility and provides the necessary data for scaling and further development.

Validation Workflow

Validation_Workflow cluster_2 Analytical Validation Framework cluster_3 Analytical Techniques Crude Crude Product (Post-Workup) Purify Purification (Column Chromatography) Crude->Purify Pure Purified Sample Purify->Pure HPLC HPLC (Purity Assessment) Pure->HPLC MS HRMS (Identity Confirmation) Pure->MS NMR ¹H & ¹³C NMR (Structural Elucidation) Pure->NMR Data Data Analysis & Interpretation HPLC->Data MS->Data NMR->Data Validated Validated Structure & Purity Report Data->Validated

References

A Comparative Guide to the Biological Activity of 3,5-Dibromo-6-chloropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Privileged scaffolds, molecular frameworks that can interact with multiple biological targets, serve as invaluable starting points for the design and synthesis of new drugs. Among these, the 2-aminopyridine core has garnered significant attention due to its presence in a wide array of biologically active compounds.[1][2] This guide focuses on the derivatives of a particularly interesting, heavily halogenated starting material: 3,5-Dibromo-6-chloropyridin-2-amine . The presence of multiple halogen atoms on the pyridine ring offers unique opportunities for synthetic diversification and modulation of physicochemical properties, making its derivatives promising candidates for various therapeutic applications.

This guide provides a comparative analysis of the biological activities of derivatives conceptually stemming from this scaffold, with a focus on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for key biological assays, and explore the underlying mechanisms of action.

The this compound Scaffold: A Platform for Discovery

The this compound molecule presents a unique combination of features that make it an attractive starting point for combinatorial chemistry and drug discovery. The amino group at the 2-position is a key pharmacophoric element, capable of forming crucial hydrogen bond interactions with biological targets.[3] The bromine and chlorine substituents at positions 3, 5, and 6 not only influence the electronic properties of the pyridine ring but also serve as versatile synthetic handles for introducing a wide range of functional groups through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the 2-aminopyridine core to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activity

Anticancer Activity: Targeting the Proliferation of Malignant Cells

Numerous studies have highlighted the potential of 2-aminopyridine derivatives as potent anticancer agents.[4][5][6] Their mechanism of action often involves the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways regulating cell growth, proliferation, and survival.[7][8][9]

Table 1: Comparative Anticancer Activity of Substituted Pyridine Derivatives

Compound IDCore StructureSubstituentsCancer Cell LineIC50 (µM)Reference
8e Pyridine-Urea4-(4-chloro-3-(trifluoromethyl)phenyl)-N-((4-chlorophenyl)carbamoyl)MCF-70.22 (48h), 0.11 (72h)[6]
8n Pyridine-Urea4-(4-chloro-3-(trifluoromethyl)phenyl)-N-((3,4-dichlorophenyl)carbamoyl)MCF-71.88 (48h), 0.80 (72h)[6]
5a Pyrido[2,3-d]pyrimidine7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)HepG-20.3[5]
5a Pyrido[2,3-d]pyrimidine7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)PC-36.6[5]
5a Pyrido[2,3-d]pyrimidine7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)HCT-1167[5]
3a Tetralin-chalcone2,6-dichlorophenylHela3.5[1]
3a Tetralin-chalcone2,6-dichlorophenylMCF-74.5[1]

From the data presented, several key SAR insights can be drawn:

  • Influence of Substituents: The nature and position of substituents on the pyridine ring and its appended functionalities significantly impact anticancer activity. For instance, in the pyridine-urea series, the presence of a 3,4-dichlorophenyl group in compound 8n resulted in a notable decrease in potency against MCF-7 cells compared to the 4-chlorophenyl group in 8e .[6]

  • Fused Ring Systems: The fusion of the pyridine ring with other heterocyclic systems, such as in the pyrido[2,3-d]pyrimidine derivatives, can lead to highly potent compounds like 5a , which exhibited sub-micromolar activity against the HepG-2 liver cancer cell line.[5]

  • Halogenation: The presence of halogen atoms, as seen in the 2,6-dichlorophenyl substituent of the tetralin-chalcone derivative 3a , appears to be beneficial for potent cytotoxicity against Hela and MCF-7 cell lines.[1] This underscores the potential of the heavily halogenated this compound scaffold.

A prevalent mechanism of action for many anticancer pyridine derivatives is the inhibition of protein kinases. The 2-aminopyridine moiety is a well-established hinge-binding motif, capable of forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[3]

Kinase_Inhibition cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibition by Pyridine Derivative ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Cellular Proliferation Pyridine_Derivative 3,5-Dibromo-6-chloro pyridin-2-amine Derivative Inactive_Kinase Inactive Kinase Pyridine_Derivative->Inactive_Kinase Binds to ATP pocket No_Proliferation No_Proliferation Inactive_Kinase->No_Proliferation Inhibition of Proliferation

Caption: Kinase inhibition by a this compound derivative.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of 2-aminopyridine have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[1][10][11]

Table 2: Comparative Antimicrobial Activity of Substituted 2-Aminopyridine Derivatives

Compound IDCore StructureSubstituentsMicroorganismMIC (µg/mL)Reference
2c 2-Amino-3-cyanopyridine4-(4-chlorophenyl)-6-(cyclohexylamino)S. aureus0.039[1]
2c 2-Amino-3-cyanopyridine4-(4-chlorophenyl)-6-(cyclohexylamino)B. subtilis0.039[1]
3 2-Amino-5-substituted pyridine5-(phenylthio)Phytopathogenic fungi & bacteriaStrongest in series[10]
4 2-Amino-5-substituted pyridineN-(1H-benzo[d][4][7][10]triazol-1-ylmethyl)Phytopathogenic fungiBetter than carbon substitution[10]

Key observations from the antimicrobial data include:

  • Potent Gram-Positive Activity: Compound 2c , a 2-amino-3-cyanopyridine derivative, displayed remarkable activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with a very low Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL.[1]

  • Impact of Substitution at the 5-Position: In a series of 2-amino-5-substituted pyridines, the introduction of a thiophenol group at the 5-position (compound 3 ) resulted in the strongest fungicidal and bactericidal activity.[10]

  • Amino Group Modification: Modification of the exocyclic amino group, as in compound 4 , also proved to be a viable strategy for enhancing antifungal activity.[10]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial properties of novel compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add test compounds at various concentrations Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with the potential for significant biological activity. The existing body of research on related 2-aminopyridine scaffolds strongly suggests that this core structure is a fertile ground for the discovery of novel anticancer and antimicrobial agents. The heavily halogenated nature of the starting material provides a unique opportunity for the development of compounds with enhanced potency and modulated pharmacokinetic profiles.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives of this compound. Such studies will be crucial for establishing definitive structure-activity relationships and identifying lead compounds for further preclinical development. In-depth mechanistic studies, including kinase profiling and investigation of other potential cellular targets, will be essential for elucidating the precise modes of action of these promising molecules. The insights gained from such research will undoubtedly contribute to the development of the next generation of targeted therapeutics.

References

A Comparative Guide to Palladium Catalysts for the Coupling of 3,5-Dibromo-6-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Dibromo-6-chloropyridin-2-amine in Synthesis

In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyridine nucleus is a privileged motif, present in a vast array of pharmaceuticals and functional materials. This compound is a highly versatile building block, offering multiple reactive handles for the construction of complex molecular architectures. The presence of three distinct halogen atoms, each with differential reactivity, coupled with an amino group that can influence the electronic properties of the ring and potentially coordinate to the catalytic metal center, presents both a unique synthetic opportunity and a significant challenge.

This guide provides a comparative analysis of palladium catalysts for the selective coupling of this compound in three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the nuances of catalyst selection, focusing on the interplay between ligand architecture, reaction conditions, and the inherent reactivity of the substrate to achieve desired regioselectivity and high yields. The insights and experimental data presented herein are curated to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Understanding the Reactivity Landscape: Regioselectivity in Polyhalogenated Pyridines

The primary challenge in the functionalization of this compound lies in controlling the site of reaction. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl, a trend governed by bond dissociation energies.[1] For our substrate, this suggests that the two C-Br bonds will be more reactive than the C-Cl bond.

Furthermore, the electronic properties of the pyridine ring play a crucial role. The pyridine nitrogen is electron-withdrawing, which activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack and oxidative addition in the palladium catalytic cycle.[2] In this compound, the C6-Cl bond is at an activated ortho position, while the C3-Br and C5-Br bonds are in meta-like positions relative to the ring nitrogen. However, the presence of the activating amino group at C2 complicates this picture by increasing the electron density of the ring.

Experimental evidence from related systems, such as the palladium-catalyzed amination of 3,5-dibromo-2-aminopyridine, has shown a preference for coupling at the 3-position. This suggests that a combination of steric and electronic factors, as well as potential directing effects from the amino group, governs the regioselectivity.[2]

G cluster_reactivity Factors Influencing Regioselectivity Bond_Strength Bond Strength (C-Br < C-Cl) Regioselectivity Regioselective Coupling Bond_Strength->Regioselectivity Favors C-Br Electronic_Effects Electronic Effects (Pyridine N activation of C6) Electronic_Effects->Regioselectivity Favors C-Cl Amino_Group Amino Group Influence (Directing/Activating) Amino_Group->Regioselectivity Can favor C3 Ligand_Sterics Ligand Sterics (Access to C3/C5 vs C6) Ligand_Sterics->Regioselectivity Modulates site access

Factors governing regioselectivity in the coupling of this compound.

Comparative Analysis of Palladium Catalysts

The choice of palladium catalyst, and more specifically the ligand coordinated to the palladium center, is paramount in controlling the outcome of the coupling reaction. We will compare two major classes of ligands: phosphine-based ligands and N-heterocyclic carbenes (NHCs) .

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds. For a substrate as complex as this compound, catalyst selection is critical to navigate the challenges of regioselectivity and potential catalyst inhibition by the amino group.

Phosphine-Based Catalysts: Traditional catalysts like Pd(PPh₃)₄ can be effective, particularly for the more reactive C-Br bonds. However, for achieving high yields and turnover numbers, especially when considering the less reactive C-Cl bond, more electron-rich and bulky phosphine ligands are often necessary. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

N-Heterocyclic Carbene (NHC)-Based Catalysts: Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings. Their strong σ-donating ability enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[4]

Comparative Data for Suzuki-Miyaura Coupling of Related Substrates:

Catalyst System (Pd Source / Ligand)SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄5-Bromo-2-methylpyridin-3-amineArylboronic acidsK₃PO₄1,4-Dioxane/H₂O85-951870-90[5]
Pd(OAc)₂ / SPhos2-Amino-5-chloropyridinePhenylboronic acidK₃PO₄1,4-Dioxane1004~95[6]
Pd₂(dba)₃ / RuPhos3-Bromo-2-aminopyridineArylboronic acidsLiHMDS1,4-Dioxane1001670-90[2]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G Start Start Setup Combine Reactants: - Substrate - Boronic Acid - Base Start->Setup Catalyst Add Pd Source & Ligand Setup->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat under Inert Atmosphere (80-110 °C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, Extract, Wash, Dry Monitor->Workup Purify Column Chromatography Workup->Purify End Pure Product Purify->End G cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_complex L_nPd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord + HNR'R'' - HX Amido_complex L_nPd(II)(Ar)(NR'R'') Amine_Coord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

References

A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 3,5-Dibromo-6-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the structural integrity of every component is paramount. Intermediates like 3,5-Dibromo-6-chloropyridin-2-amine are foundational building blocks for a multitude of active pharmaceutical ingredients (APIs). An error in the substitution pattern of the pyridine ring—a seemingly minor deviation—can lead to the synthesis of an incorrect final molecule, resulting in altered biological activity, unforeseen toxicity, and significant delays in development timelines. The presence of unwanted chemical entities, even in trace amounts, can profoundly impact the efficacy and safety of pharmaceutical products.[1][2] Therefore, rigorous, multi-faceted spectroscopic analysis is not merely a quality control step; it is a critical, non-negotiable aspect of ensuring the safety and efficacy of the final therapeutic agent.[3][4][5]

This guide provides an in-depth comparison of spectroscopic methodologies designed to deliver unambiguous structural confirmation of this compound. We will move beyond simply listing data, instead exploring the causality behind our choice of techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and demonstrating how their synergistic application creates a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy stands as the cornerstone of molecular structure elucidation, offering unparalleled insight into the chemical environment and connectivity of atoms within a molecule. For a polysubstituted aromatic system like this compound, NMR is the only technique that can definitively establish the precise placement of each substituent.[6]

Expertise & Causality: Why NMR is Decisive

The core challenge is to differentiate our target compound from its potential isomers. A synthetic pathway intended to produce the 3,5-Dibromo-6-chloro isomer could potentially yield other arrangements, such as 3,5-Dibromo-4-chloropyridin-2-amine or 2,5-Dibromo-6-chloropyridin-3-amine. While these isomers share the same mass, their distinct electronic and magnetic environments produce unique NMR spectra. We leverage ¹H NMR to map the proton environment and ¹³C NMR to define the carbon skeleton, providing a complete structural fingerprint.

¹H NMR Analysis: Pinpointing the Lone Proton

The structure of this compound possesses only a single proton attached to the pyridine ring at the C4 position. This provides a simple yet powerful diagnostic handle.

  • Expected Spectrum: We predict a clean spectrum in the aromatic region, dominated by a single singlet. The absence of adjacent protons means this H-4 signal will not be split. The amine (-NH₂) protons will typically appear as a broad singlet at a more variable chemical shift, which can be confirmed by D₂O exchange.

  • Chemical Shift Rationale: The H-4 proton is flanked by two bromine atoms, which, along with the nitrogen atom and the chlorine, create a significantly electron-poor environment. This deshielding effect will push the chemical shift of the H-4 singlet substantially downfield, likely in the δ 8.0-8.5 ppm range.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon in the pyridine ring. The chemical shifts are influenced by the electronegativity and position of the substituents.[7][8][9][10] The halogen effect on ¹³C chemical shifts in aromatic systems is well-documented; heavier halogens like bromine can induce a notable shielding effect on the carbon to which they are attached (the "heavy-atom effect"), while also influencing adjacent carbons.[11]

Comparative Data: Differentiating Isomers with NMR

The true power of NMR is revealed when comparing the expected data for our target compound with that of a plausible isomer, such as 3,5-Dibromo-4-chloropyridin-2-amine.

Spectroscopic Feature This compound (Target) 3,5-Dibromo-4-chloropyridin-2-amine (Isomer) Rationale for Differentiation
¹H NMR: Aromatic Signal One singlet (H-4)One singlet (H-6)The chemical environment of H-4 (flanked by two Br atoms) is vastly different from H-6 (adjacent to the amine and a bromine atom), leading to distinct chemical shifts.
¹H-¹³C HMBC Correlations The H-4 proton will show 2-bond and 3-bond correlations to C-3, C-5, and C-2.The H-6 proton will show correlations to C-5, C-2, and the carbon of the C-N bond.Heteronuclear Multiple Bond Correlation (HMBC) experiments provide unequivocal proof of long-range connectivity, definitively linking the sole proton to its neighboring carbons and confirming the substitution pattern.
¹³C NMR: No. of Signals 55Both isomers will show 5 signals.
¹³C NMR: Chemical Shifts C-Cl bond will be at a characteristic shift.C-Cl bond will be at a different characteristic shift.The position of the C-Cl signal relative to the other carbon signals provides a clear point of differentiation.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[6]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (if necessary): If assignments are ambiguous, perform 2D experiments such as COSY, HSQC, and HMBC to confirm all correlations.

Visualization: NMR Analysis Workflow

Caption: A logical workflow for structural elucidation using NMR.

Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a synthesized compound. For polyhalogenated molecules, MS provides an exceptionally rich and definitive fingerprint due to the characteristic isotopic distribution of halogens.

Expertise & Causality: The Isotopic Signature

The most compelling evidence from MS for this molecule is not just the mass of the molecular ion, but its unique isotopic pattern. Bromine has two abundant isotopes (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine has two (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). A molecule containing two bromine atoms and one chlorine atom will exhibit a highly characteristic cluster of peaks for the molecular ion (M⁺, M+2, M+4, M+6), whose relative intensities are predictable and serve as a high-confidence confirmation of the elemental formula.

Expected Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The target molecule, C₅H₃Br₂ClN₂, has a monoisotopic mass of approximately 284.83 Da (for ¹²C₅¹H₃⁷⁹Br₂³⁵Cl¹⁴N₂). The nominal mass is 286 g/mol . We expect to see a complex isotopic cluster around this m/z value.

  • Fragmentation Pattern: Electron Ionization (EI) is a high-energy technique that causes fragmentation. For halogenated aromatic compounds, common fragmentation pathways include the loss of a halogen radical (·Br or ·Cl) or the elimination of molecules like HCN from the pyridine ring.[12][13][14] The stability of the aromatic ring means the molecular ion peak should be clearly observable.[15][16]

Ion Description Expected m/z (approx.) Key Diagnostic Feature
[M]⁺ Molecular Ion285, 287, 289, 291The highly characteristic isotopic cluster for Br₂Cl.
[M-Br]⁺ Loss of a Bromine radical206, 208, 210Isotopic cluster changes to that of one Br and one Cl.
[M-Cl]⁺ Loss of a Chlorine radical250, 252, 254Isotopic cluster changes to that of two Br atoms.
[M-Br-HCN]⁺ Loss of Br then HCN179, 181Further fragmentation of the pyridine ring.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).

  • Data Analysis: Analyze the resulting spectrum, paying close attention to the isotopic pattern of the molecular ion cluster and comparing it to a theoretical distribution for C₅H₃Br₂ClN₂.

Visualization: Predicted EI-MS Fragmentation Pathway

Fragmentation M [C₅H₃Br₂ClN₂]⁺˙ m/z ≈ 285-291 (Molecular Ion) M_minus_Br [C₅H₃BrClN₂]⁺ m/z ≈ 206-210 M->M_minus_Br - •Br M_minus_Cl [C₅H₃Br₂N₂]⁺ m/z ≈ 250-254 M->M_minus_Cl - •Cl M_minus_Br_minus_HCN [C₄H₂BrClN]⁺ m/z ≈ 179-181 M_minus_Br->M_minus_Br_minus_HCN - HCN

Caption: Predicted fragmentation pathway for the target molecule in EI-MS.

Infrared (IR) Spectroscopy: Functional Group Verification

While NMR and MS provide detailed structural and compositional information, Infrared (IR) spectroscopy offers a rapid and reliable method to confirm the presence of key functional groups. It is an essential part of a comprehensive analysis package.

Expertise & Causality: The Vibrational Signature

IR spectroscopy probes the vibrational modes of a molecule. Specific bonds and functional groups absorb IR radiation at characteristic frequencies. For our target, the most important signatures are the N-H stretches of the primary amine and the C=C/C=N stretches of the substituted pyridine ring.[17][18][19][20]

Expected IR Absorption Bands
Frequency Range (cm⁻¹) Vibrational Mode Expected Appearance Significance
3450 - 3300Asymmetric & Symmetric N-H StretchTwo distinct, sharp-to-medium peaks.[21]Confirms the presence of the primary amine (-NH₂) group.
1650 - 1600N-H Scissoring (Bending)A strong, sharp absorption.[22]Further confirmation of the -NH₂ group.
1600 - 1400Pyridine Ring C=C and C=N StretchesA series of sharp peaks of varying intensity.[23]Confirms the presence of the aromatic pyridine skeleton.
< 1000C-Br and C-Cl StretchesAbsorptions in the complex fingerprint region.Consistent with the presence of carbon-halogen bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: No special preparation is needed for a solid sample. Place a small amount of the purified product directly onto the ATR crystal (typically diamond).

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Visualization: IR Analysis Workflow

Caption: A streamlined workflow for functional group analysis via FT-IR.

Conclusion: An Integrated Strategy for Unambiguous Confirmation

The definitive structural confirmation of this compound is not achieved by a single technique, but by the convergence of evidence from a suite of orthogonal spectroscopic methods.

  • IR Spectroscopy provides the initial, rapid confirmation of the required functional groups (amine, pyridine ring).

  • Mass Spectrometry delivers an exact molecular weight and, critically, a unique isotopic signature that confirms the elemental composition (C₅H₃Br₂ClN₂).

  • NMR Spectroscopy provides the final, unambiguous proof of structure by mapping the precise connectivity of the atoms and allowing for clear differentiation from all potential isomers.

By integrating these techniques, we create a robust, self-validating analytical package that ensures the identity and purity of this critical pharmaceutical intermediate. This rigorous approach underpins the scientific integrity of the subsequent research and development, ultimately contributing to the creation of safe and effective medicines.

References

A Comparative Crystallographic Guide to 3,5-Dibromo-6-chloropyridin-2-amine and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide provides a comprehensive comparative analysis of the X-ray crystallography of 3,5-dibromo-6-chloropyridin-2-amine derivatives and closely related halogenated 2-aminopyridines. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the structural nuances that govern the solid-state properties of these valuable synthons. By understanding the interplay of intermolecular forces, scientists can better predict and control the crystalline forms of active pharmaceutical ingredients (APIs), a critical aspect of drug efficacy and manufacturability.

Introduction: The Significance of Halogenated 2-Aminopyridines in Medicinal Chemistry

Halogenated pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The 2-aminopyridine scaffold, in particular, is a privileged structure, capable of forming key hydrogen bonds with biological targets. The introduction of bromine and chlorine atoms onto this scaffold, as in this compound, offers a powerful tool for fine-tuning molecular interactions, lipophilicity, and metabolic stability.

X-ray crystallography provides the definitive map of a molecule's three-dimensional structure in the solid state.[1] This information is paramount for understanding and predicting how a molecule will behave in a crystalline form, which directly impacts its solubility, dissolution rate, and bioavailability. This guide will explore the known crystal structures of analogs to this compound to forecast its crystallographic behavior and provide a framework for its synthetic and crystallographic exploration.

Comparative Analysis of Crystal Structures

While the crystal structure of this compound is not publicly available as of this guide's publication, a robust comparative analysis can be constructed by examining closely related, structurally determined molecules. The primary analog for our analysis is 2-Amino-3,5-dibromopyridine, which differs only by the substitution of a chlorine atom with hydrogen at the 6-position.

The Crystal Structure of 2-Amino-3,5-dibromopyridine: A Dimeric Motif

The X-ray diffraction analysis of 2-amino-3,5-dibromopyridine reveals that it crystallizes to form dimers through N-H···N hydrogen bonds.[1] This is a common and highly stable supramolecular synthon for 2-aminopyridines.

Below is a diagram illustrating the hydrogen bonding in the 2-amino-3,5-dibromopyridine dimer:

H_bonding_dimer cluster_0 Molecule A cluster_1 Molecule B A N1(A) A_NH2 H2N(A) B N1(B) A_NH2->B N-H···N B_NH2 H2N(B) B_NH2->A N-H···N

Caption: Hydrogen bonding in the 2-amino-3,5-dibromopyridine dimer.

The Influence of Halogen Substitution on Crystal Packing

The presence and position of halogen atoms significantly influence the crystal packing of aminopyridines through halogen bonding and other weak interactions.[2][3] In the case of 3-bromopyridin-2-amine, the crystal structure also exhibits inversion dimers formed by N-H···N hydrogen bonds.[4] These dimers are further assembled into two-dimensional layers via C-Br···Br halogen bonding.[4]

The introduction of a chlorine atom at the 6-position in this compound is expected to introduce several key changes to the crystal packing compared to its dibromo analog:

  • Steric Hindrance: The chlorine atom will increase steric bulk around the pyridine nitrogen, which could influence the geometry of the N-H···N hydrogen bonds in the dimer.

  • Halogen Bonding: The chlorine atom provides an additional site for halogen bonding (C-Cl···Br or C-Cl···Cl), potentially leading to a more complex and dense packing arrangement.

  • Modified π-π Stacking: The electronic nature of the pyridine ring is altered by the additional electron-withdrawing chlorine atom, which can affect π-π stacking interactions between aromatic rings.

The crystal structure of 4-amino-3,5-dichloropyridine demonstrates the formation of supramolecular chains through N-H···N hydrogen bonding, which are interconnected by offset π–π stacking interactions and consolidated by halogen–π interactions.[5] This highlights the diverse supramolecular motifs that can arise from different halogenation patterns.

Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for relevant 2-aminopyridine derivatives to provide a basis for predicting the properties of this compound.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular Interactions
2-Amino-3,5-dibromopyridineC₅H₄Br₂N₂MonoclinicP2₁/cN-H···N hydrogen bonding (dimers)[1]
3-Bromopyridin-2-amineC₅H₅BrN₂MonoclinicP2₁/cN-H···N hydrogen bonding (dimers), C-Br···Br halogen bonding[4]
4-Amino-3,5-dichloropyridineC₅H₄Cl₂N₂OrthorhombicP2₁2₁2₁N-H···N hydrogen bonding (chains), π–π stacking, halogen–π interactions[5]
This compound (Predicted) C₅H₃Br₂ClN₂ - - Likely N-H···N hydrogen bonding, potential for C-Br···Cl and other halogen bonds

Experimental Protocols: A Guide to Synthesis and Crystallization

The successful crystallographic analysis of this compound and its derivatives hinges on the ability to synthesize high-purity material and grow single crystals of suitable quality. The following protocols are based on established procedures for related compounds and provide a robust starting point for experimental work.[6][7]

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of 2-amino-6-chloropyridine.

Materials:

  • 2-Amino-6-chloropyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-chloropyridine (1.0 eq) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (2.2 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

The following diagram outlines the synthetic workflow:

synthesis_workflow start Start: 2-Amino-6-chloropyridine react React with NBS in Acetonitrile start->react reflux Reflux and Monitor by TLC react->reflux quench Quench with NaHCO₃ reflux->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end End: this compound purify->end

Caption: Synthetic workflow for this compound.

Crystallization

Growing X-ray quality single crystals is often a process of trial and error. The following methods are commonly employed for compounds of this class:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Conclusion and Future Outlook

This guide provides a comprehensive comparison of the crystallographic features of halogenated 2-aminopyridines, with a specific focus on providing insights into the expected solid-state structure of this compound. The analysis of known structures, such as 2-amino-3,5-dibromopyridine, reveals the prevalence of robust N-H···N hydrogen-bonded dimers. The introduction of a chlorine atom at the 6-position is predicted to introduce additional complexity to the crystal packing through steric effects and the potential for halogen bonding.

The provided experimental protocols for synthesis and crystallization offer a practical starting point for researchers aiming to elucidate the crystal structure of this compound and its derivatives. The determination of this crystal structure will be a valuable addition to the field, enabling a more complete understanding of structure-property relationships in this important class of molecules and aiding in the rational design of new pharmaceuticals.

References

Yield comparison of different synthetic methods for 3,5-Dibromo-6-chloropyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Dibromo-6-chloropyridin-2-amine is a highly functionalized heterocyclic building block crucial for the development of novel pharmaceuticals and advanced materials. However, its synthesis is complicated by challenges in controlling regioselectivity during halogenation. This guide provides a comprehensive comparison of different synthetic strategies, evaluating them based on yield, purity, scalability, and the underlying chemical principles. We analyze both a direct, one-pot approach and a more robust, multi-step pathway, offering detailed experimental protocols and expert insights to guide researchers in selecting the optimal method for their specific needs.

Introduction: The Synthetic Challenge

The pyridine core is a privileged scaffold in medicinal chemistry. Introducing a specific pattern of halogen substituents, as seen in this compound, provides multiple reaction handles for further molecular elaboration through cross-coupling and nucleophilic substitution reactions. The primary challenge in synthesizing this molecule lies in the powerful directing effects of the C2-amino group. As a strong electron-donating group, it activates the pyridine ring for electrophilic aromatic substitution, primarily at the ortho (C3) and para (C5) positions. Consequently, attempts at direct halogenation often result in a mixture of products that are difficult to separate, leading to low yields of the desired isomer.

This guide will compare two primary strategies for obtaining this compound:

  • Method A: Direct Bromination of 2-Amino-6-chloropyridine. A theoretically simple, one-step approach.

  • Method B: Stepwise Synthesis via a Dihalogenated Intermediate. A multi-step but more controlled and higher-yielding pathway.

We will dissect the mechanistic rationale, provide actionable protocols, and present a clear comparison of the expected outcomes.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy is a critical decision based on a trade-off between the number of steps and the achievable yield and purity. Here, we explore the most plausible routes.

Method A: Direct Bromination of 2-Amino-6-chloropyridine

This approach is the most direct on paper: a one-pot reaction to introduce two bromine atoms onto the 2-amino-6-chloropyridine starting material.

Mechanistic Rationale & Expected Outcome

The C2-amino group strongly activates the C3 and C5 positions for electrophilic attack. However, the C5 (para) position is sterically more accessible and electronically favored. Therefore, the first bromination is expected to occur selectively at the C5 position, yielding 2-amino-5-bromo-6-chloropyridine[1]. Introducing a second bromine atom at the less reactive C3 position would require more forcing conditions (e.g., higher temperature, excess brominating agent). These conditions are likely to promote the formation of undesired byproducts and potentially lead to decomposition, resulting in a complex crude product mixture and a low yield of the target molecule.

Expertise & Experience Insights

From a process chemistry perspective, this method is fraught with risk. Reactions that produce multiple, difficult-to-separate isomers are inefficient and not scalable. The purification by column chromatography would be resource-intensive and likely result in significant product loss. Therefore, this method is generally not recommended for producing high-purity material.

Method B: A Stepwise, Regiocontrolled Approach

A more logical and controllable strategy involves constructing the halogenation pattern in a stepwise manner. This multi-step synthesis, while longer, is designed to overcome the regioselectivity issues inherent in the direct approach. The pathway proceeds via the synthesis of 2-amino-3,5-dibromopyridine, followed by the selective introduction of the C6-chloro substituent.

Workflow for Method B

cluster_0 Part 1: Synthesis of 2-Amino-3,5-dibromopyridine cluster_1 Part 2: Conversion to Final Product A 2-Aminopyridine B Bromination (Excess NBS or Br2) A->B C 2-Amino-3,5-dibromopyridine B->C D Diazotization (NaNO2, H2SO4/H2O) C->D E 3,5-Dibromo-2(1H)-pyridone D->E F Chlorination (POCl3) E->F G 2,6-Dichloro-3,5-dibromopyridine F->G H Selective Amination (NH3) G->H I This compound H->I

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3,5-Dibromo-6-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate, and procedural information for the safe handling of 3,5-Dibromo-6-chloropyridin-2-amine (CAS: 1261269-84-4), a halogenated pyridine derivative.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not widely available, by analyzing structurally similar compounds, we can establish a robust safety protocol. This guide is built on the principles of causality in experimental choices, ensuring that every recommendation is grounded in scientific reasoning to protect you, your colleagues, and your research.

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds such as 2-Amino-6-chloropyridine and 3-Amino-2-bromo-5-chloropyridine, we must assume that this compound presents the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[3][4][5]

  • Skin Irritation : Causes skin irritation.[3][5][6][7]

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[3][5][6][7][8]

  • Respiratory Irritation : May cause respiratory irritation.[5][6][7][8][9]

In the event of a fire, thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][4]

Hazard Identification Summary
Hazard ClassificationCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][5][6][7]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[3][5][6][7]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.[5][6][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a conservative assessment of the risks.

Step-by-Step PPE Protocol
  • Hand Protection : Wear impervious gloves that have been inspected prior to use.[10] Nitrile rubber gloves are a suitable option.[3] Always wash your hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11]

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields.[10][12] For operations with a higher risk of splashing, a face shield should also be worn.[7]

  • Skin and Body Protection : A standard laboratory coat is required. For tasks with a higher potential for exposure, consider wearing fire/flame resistant and impervious clothing.[10][12]

  • Respiratory Protection : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][11] If exposure limits are exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[10][12]

Operational and Disposal Plans: A Framework for Safety

A systematic approach to handling and disposal is crucial for minimizing risk.

Handling Procedures
  • Engineering Controls : Work in a well-ventilated area with local exhaust ventilation, such as a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[4][11]

  • Safe Handling Practices :

    • Avoid contact with skin, eyes, and clothing.[4][11]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][8][12][13]

    • Do not eat, drink, or smoke when using this product.[3][4][9]

    • Wash hands and any exposed skin thoroughly after handling.[4][7][13]

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7]

Spill Response Workflow

In the event of a spill, a calm and methodical response is essential.

Spill_Response cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Disposal Decontamination & Disposal Evacuate Evacuate Personnel Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Secure the area Wear_PPE Wear Appropriate PPE Ventilate->Wear_PPE Once safe to enter Contain_Spill Contain Spill with Inert Material Wear_PPE->Contain_Spill Prepare for cleanup Collect_Waste Collect Waste into Labeled Container Contain_Spill->Collect_Waste Prevent spreading Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate After material is collected Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Final step

Caption: Workflow for handling a chemical spill.

Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[11] Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, national, and international regulations.[4][6][8] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[12]

First Aid Measures: Immediate Response to Exposure

Should an exposure occur, immediate and appropriate first aid is critical.

  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3][4][8][13] Remove contact lenses if present and easy to do so.[3][6][8][13] Continue rinsing and seek medical attention.[3][4][6][8][13]

  • Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][8][12][13] If skin irritation persists, get medical attention.[3][6]

  • Inhalation : Move the exposed person to fresh air at once.[14] If breathing has stopped, perform artificial respiration.[14] If breathing is difficult, give oxygen.[10][11][12] Get medical attention as soon as possible.[14]

  • Ingestion : Do NOT induce vomiting.[3][6] Rinse mouth with water.[4][10][12] Never give anything by mouth to an unconscious person.[10][12] Call a physician or poison control center immediately.[3][10][12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.